Tak-901

Catalog No.
S548714
CAS No.
934541-31-8
M.F
C28H32N4O3S
M. Wt
504.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tak-901

CAS Number

934541-31-8

Product Name

Tak-901

IUPAC Name

5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide

Molecular Formula

C28H32N4O3S

Molecular Weight

504.6 g/mol

InChI

InChI=1S/C28H32N4O3S/c1-5-36(34,35)21-8-6-7-19(14-21)23-15-22(28(33)30-20-9-11-32(4)12-10-20)18(3)26-25(23)24-13-17(2)16-29-27(24)31-26/h6-8,13-16,20H,5,9-12H2,1-4H3,(H,29,31)(H,30,33)

InChI Key

WKDACQVEJIVHMZ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

TAK901, TAK-901, TAK 901

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C3=C2C4=C(N3)N=CC(=C4)C)C)C(=O)NC5CCN(CC5)C

The exact mass of the compound 5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide is 504.21951 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action & Key Targets

Author: Smolecule Technical Support Team. Date: February 2026

TAK-901 is characterized as a multi-targeted agent with a primary and well-characterized role in inhibiting mitotic kinases.

  • Primary Kinase Inhibition: this compound is a potent inhibitor of the Aurora kinases, which are crucial regulators of mitosis. Its inhibition of Aurora B is particularly notable for being time-dependent and tight-binding, with a very slow dissociation rate (half-life of 920 minutes), suggesting it forms a very stable complex with the enzyme [1] [2] [3].
  • Cellular Consequences: By inhibiting Aurora B, this compound disrupts critical mitotic processes. This leads to:
    • Suppression of histone H3 phosphorylation on Ser10 [1] [3] [4].
    • Failure of cytokinesis, resulting in polyploidy (cells with multiple sets of chromosomes) [2] [3].
    • Ultimately, inhibition of cell proliferation and induction of cell death [2].
  • Additional Targets: Beyond Aurora kinases, biochemical screening revealed this compound inhibits other kinases, including FLT3, FGFR2, JAK3, c-Src, and CLK2 with nanomolar potency [2]. However, in cellular assays, its potency against pathways like JAK/STAT and Src was lower, indicating its primary cellular activity is driven by Aurora kinase inhibition [2] [3]. Recent research also identifies EPHA2 and the lipid metabolism regulator SREBP1 as potential downstream effectors of its anti-cancer activity [5] [4].

The following diagram illustrates the primary mechanism of action of this compound and its downstream cellular effects.

G TAK901 This compound Administration Aurora Inhibits Aurora A/B Kinases TAK901->Aurora OtherTargets Inhibits Other Kinases (FLT3, FGFR2) TAK901->OtherTargets pH3 Suppresses Histone H3 Phosphorylation Aurora->pH3 Polyploidy Induces Polyploidy Aurora->Polyploidy Proliferation Inhibits Cell Proliferation pH3->Proliferation Polyploidy->Proliferation Apoptosis Induces Apoptosis Proliferation->Apoptosis LipidMetabolism Downregulates SREBP1 & Lipid Metabolism OtherTargets->LipidMetabolism

This compound inhibits Aurora kinases and other targets, leading to multiple anti-cancer effects.

Preclinical & Clinical Data

Extensive preclinical studies and early-stage clinical trials have been conducted to evaluate the efficacy and safety of this compound.

In Vitro & In Vivo Efficacy

This compound demonstrated broad anti-proliferative activity across a wide panel of human cancer cell lines. The table below summarizes its potency in various cell models.

Cancer Cell Line / Model This compound Activity / EC₅₀
A2780 (Ovarian) 0.085 µM [1]
A549 (Lung) 0.13 µM [1]
HT29 (Colon) 0.062 µM [1]
PC3 (Prostate) 0.19 µM [1]
U87MG (Glioblastoma) Reduced viability, induced apoptosis [4]
Glioma Stem Cells (GSCs) Reduced self-renewal, invasion, and viability [4]
A2780 Xenograft (Mice) Tumor stasis for 30 days at 30-40 mg/kg [1]
AML MV4-11 Xenograft (Mice) Tumor stasis for 30 days at 30-40 mg/kg [1]
Glioblastoma Xenograft (Mice) Potently suppressed tumor growth [4]
Clinical Trial Status

This compound advanced to Phase I clinical trials for evaluating safety and dosing. Key trials have been completed, but the drug has not progressed to later phases.

  • NCT00807677: A Phase I study in patients with various hematologic malignancies (leukemias, lymphomas, multiple myeloma) [6] [2].
  • NCT00935844: A Phase I study in adult patients with advanced solid tumors or lymphoma to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose [2] [7].

Experimental Protocols

For researchers looking to work with this compound in a laboratory setting, here is a summary of key methodologies from the literature.

Kinase Activity Assay [1] [3]
  • Objective: Measure inhibition of Aurora A/TPX2 and Aurora B/INCENP complexes.
  • Key Steps:
    • Reaction Setup: Serially dilute this compound in DMSO and incubate with kinase complexes.
    • Aurora A Assay: Use 2 nM Aurora A/TPX2, 100 nM FL-Kemptide substrate, and 1 mM ATP.
    • Aurora B Assay: Use 0.8 nM Aurora B/INCENP, 100 nM FL-PKAtide substrate, and 150 µM ATP.
    • Detection: Quantify phosphorylated product using IMAP detection reagents or similar.
  • Note: For time-dependent inhibition studies, pre-incubate Aurora B/INCENP with this compound for 1 hour before adding ATP to initiate the reaction.
Cell Proliferation Assay [1]
  • Objective: Determine anti-proliferative effects (EC₅₀) in cancer cell lines.
  • Key Steps:
    • Cell Plating: Plate cells in 96-well microtiter plates.
    • Dosing: Treat cells with serial dilutions of this compound for 72 hours.
    • Proliferation Readout: Measure DNA synthesis via BrdUrd (bromodeoxyuridine) incorporation ELISA or determine cell viability using the MTS colorimetric assay.
In Vivo Animal Studies [1] [4]
  • Objective: Evaluate anti-tumor efficacy in xenograft models.
  • Common Models: Nude mice or rats subcutaneously implanted with human cancer cells (e.g., A2780 ovarian, U87MG glioblastoma).
  • Dosing Regimen: Intravenous (IV) administration, typically twice daily (b.i.d.) on 2 consecutive days per week, for multiple cycles.
  • Endpoint Analysis: Monitor tumor volume over time. Collect plasma and tumor samples for pharmacokinetic (PK) and pharmacodynamic (PD) analysis (e.g., measuring histone H3 phosphorylation as a marker of target engagement).

Emerging Research & Perspectives

Recent studies have explored new mechanisms and potential applications for this compound beyond its known Aurora kinase targets.

  • Targeting Lipid Metabolism in Glioblastoma: A 2022 study revealed that this compound's potent activity against glioblastoma and glioma stem cells is linked to its ability to downregulate the master lipid metabolism regulator SREBP1 and its downstream pathways [4]. This suggests that metabolic reprogramming is a key part of its anti-tumor effect.
  • Inhibition of EPHA2 in Prostate Cancer: A 2025 study identified this compound as a novel inhibitor of EPHA2, a receptor tyrosine kinase implicated in cancer progression. This action contributes to inducing apoptosis and cell cycle arrest in prostate cancer models, revealing another potential avenue for its use [5].
  • Challenges in Aurora Kinase Drug Development: While potent, this compound, like other early Aurora kinase inhibitors, did not progress beyond Phase I trials. Reviews note that first-generation inhibitors often faced challenges of low efficacy and high toxicity in the clinic [8]. This highlights a broader industry shift towards developing more selective inhibitors and better combination strategies.

References

Biochemical & Cellular Characterization of TAK-901

Author: Smolecule Technical Support Team. Date: February 2026

TAK-901 is a potent, multitargeted, small-molecule inhibitor derived from a novel azacarboline kinase hinge-binder chemotype. Its primary mechanism involves time-dependent, tight-binding inhibition of Aurora B kinase [1] [2].

The table below summarizes key quantitative data from biochemical and cellular assays:

Parameter Description / Value
Primary Target & Mechanism Multitargeted Aurora B kinase inhibitor; time-dependent, tight-binding [1] [2]
Biochemical IC₅₀ Aurora A: 21 nM; Aurora B: 15 nM [2]
Other Kinases Inhibited FLT3, FGFR2, JAK3 (1.2 nM), c-Src (1.3 nM), CLK2, FGR, YES1 (<2.0 nM) [1] [2]
Cellular Proliferation IC₅₀ 40 - 500 nM (across various human cancer cell lines) [1]
Cellular Phenotypic Effects Suppression of histone H3 phosphorylation; induction of polyploidy [1] [3]
Dissociation Half-life (Aurora B-INCENP) 920 minutes [2]
Affinity Constant (Kᵢ) 0.02 nM (for Aurora B-INCENP) [2]

Experimental Protocols for Key Assays

Here are the methodologies used to characterize this compound's activity and mechanism, which you can adapt for related research.

  • Cellular Proliferation Assay: The anti-proliferative effects of this compound were evaluated across a panel of human cancer cell lines derived from different tissues. Cells were treated with the compound, and cell viability or proliferation was measured. The half-maximal inhibitory concentration (IC₅₀) values were calculated from the dose-response curves, ranging from 40 to 500 nM [1].
  • Cellular Phenotype Analysis (Immunofluorescence/Flow Cytometry): To confirm the on-target inhibition of Aurora B kinase, cellular phenotypes were analyzed. For example, human PC3 prostate cancer or HL60 acute myeloid leukemia cells were treated with this compound. The cells were then fixed and immunostained for phospho-histone H3 (Ser10) to visualize inhibition of this direct Aurora B substrate. Induction of polyploidy was assessed by measuring DNA content via flow cytometry [1] [2].
  • In Vivo Xenograft Efficacy Studies: The anti-tumor efficacy of this compound was investigated in rodent xenograft models. Human tumor cells (e.g., from solid tumors or leukemias) were implanted into immunodeficient mice. This compound was administered, and tumor volume was monitored over time. In the A2780 ovarian cancer model, complete regression of tumors was observed. Pharmacodynamic (PD) markers, such as pH3Ser10 levels in tumor tissues, were analyzed and correlated with drug concentration in the tumor [1].

Synergistic Combination Strategy

A synthetic lethal siRNA screen identified that depletion of B-cell lymphoma-extra large (BCL-xL) synergizes with this compound [3].

G A This compound Treatment B Aurora B Inhibition A->B C Mitotic Disruption & Induction of Polyploidy B->C D Induction of Active BAX C->D F BCL-xL cannot counteract BAX D->F E BCL-xL Inhibition E->F G Synergistic Apoptotic Cell Death F->G

Synergistic mechanism of this compound and BCL-xL inhibition [3]

Preclinical & Clinical Development Status

This compound demonstrated potent activity against various human solid tumor and leukemia models in vivo [1]. Based on this strong preclinical profile, this compound entered Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors or hematologic malignancies [2]. The most recent information available from the searched clinical trial registries indicates that these trials have been Completed, with no results posted and no evidence of progression to later-phase trials [2].

Conclusion and Key Insights

References

TAK-901 background and exploratory research

Author: Smolecule Technical Support Team. Date: February 2026

Key Exploratory Research Findings

Preclinical studies have elucidated the multi-faceted anti-tumor effects of TAK-901 across different cancer types.

  • In Glioblastoma (GBM): Research showed that this compound significantly inhibits the growth of both traditional GBM cell lines and hard-to-treat glioma stem cells (GSCs). The compound reduced cell viability, induced apoptosis (programmed cell death), and impaired the cells' ability to self-renew, migrate, and invade [1] [2]. In vivo, using orthotopic xenograft mouse models, this compound treatment considerably inhibited tumor growth [1] [2]. A key discovery was that this compound exerts its effects by suppressing SREBP1-mediated lipid metabolism, a crucial pathway for cancer cell growth and survival. Overexpression of SREBP1 was shown to partially rescue the cells from this compound-induced death, confirming the importance of this pathway [1] [2].

  • In Prostate Cancer: A 2025 study identified this compound as a novel EPHA2 inhibitor, suggesting a dual-targeting capability. In this context, this compound induced apoptosis and cell cycle arrest, presenting a potential therapeutic strategy against this malignancy [3].

Experimental Protocols for Key Assays

The following methodologies are compiled from the cited research to illustrate how the biological effects of this compound were evaluated.

Investigation Area Key Assays & Protocols

| Cell Viability & Proliferation | • Cell Viability Assays: Used to measure the reduction in viable cells after this compound treatment [1]. • Clonogenic/Self-renewal Assays: Assessed the ability of single cells to form colonies or neurospheres, demonstrating inhibition of cancer stemness [1] [2]. | | Cell Death & Cell Cycle | • Apoptosis Assays: Quantified the percentage of cells undergoing programmed cell death (e.g., via flow cytometry) [1]. • Cell Cycle Analysis: Employed to confirm this compound-induced cell cycle arrest [1]. • Live/Dead Staining: Used fluorescent dyes to visually distinguish live cells from dead cells [1]. | | Mechanistic & Functional Studies | • Western Blotting: Analyzed protein expression and phosphorylation (e.g., phospho-Histone H3, SREBP1/2 cleavage) [1] [2]. • RNA-seq & RT-qPCR: Identified downstream pathways (e.g., lipid metabolism) and validated gene expression changes [1]. • Transwell & 3D Invasion Assays: Evaluated the inhibitory effect of this compound on cell migration and invasion [1]. | | In Vivo Efficacy | • Orthotopic Xenograft Models: Patient-derived GBM cells were implanted into the brains of mice. This compound was administered, and tumor growth was monitored via in vivo imaging (e.g., bioluminescence) to assess therapeutic efficacy [1]. |

This compound's Mechanism of Action Visualized

The following diagram synthesizes the key mechanistic pathways of this compound as described in the preclinical studies, illustrating how its inhibition of Aurora kinases leads to anti-tumor effects.

G TAK901 This compound Aurora Aurora Kinases (AURKA & AURKB) TAK901->Aurora Inhibits HistoneH3 Histone H3 Phosphorylation Aurora->HistoneH3 Suppresses CellCycle Mitotic Progression & Chromosome Segregation Aurora->CellCycle Disrupts LipidMetab SREBP1-Mediated Lipid Metabolism Aurora->LipidMetab Downregulates Apoptosis Induced Apoptosis & Cell Cycle Arrest HistoneH3->Apoptosis Leads to CellCycle->Apoptosis Leads to LipidMetab->Apoptosis Contributes to Outcomes Reduced Viability Inhibited Invasion/Self-renewal Suppressed Tumor Growth Apoptosis->Outcomes Results in

This compound inhibits Aurora kinases, disrupting mitosis and lipid metabolism, leading to cancer cell death.

Research Context and Future Directions

  • Research Status: It is important to note that, like many Aurora kinase inhibitors, this compound remains in the preclinical research stage [4] [5]. While the data is promising, its efficacy and safety in humans have not been established. The broader field of Aurora kinase inhibitors has faced challenges in clinical translation, including off-target toxicity and acquired resistance [6] [4].
  • Future Perspectives: Research is increasingly moving towards developing more selective inhibitors and exploring combination therapies (e.g., with chemotherapy or other targeted agents) to improve efficacy and overcome resistance [6] [4]. The discovery that this compound also inhibits EPHA2 and disrupts cancer lipid metabolism opens new avenues for understanding its full therapeutic potential [3] [1].

References

TAK-901 CHK1 signaling pathway activation

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action of TAK-901

The table below summarizes the primary known targets and functions of this compound based on the search results.

Target/Pathway Documented Action of this compound Biological Consequence
Aurora Kinase B Potent inhibitor [1] [2] [3] Disrupts mitosis, causes polyploidy, suppresses histone H3 phosphorylation [3].
Ephrin Receptor A2 (EphA2) Antagonist [4] [1] Investigated as a therapeutic strategy against cancers like prostate cancer [4].
ATR-CHK1 Signaling Pathway No established activating relationship The pathway is a target in cancer therapy, but no sources connect it to this compound activation [5].
Lipid Metabolism (via SREBP1) Downregulates pathway [3] Suppresses fatty acid metabolism and cholesterol homeostasis, inhibiting tumor growth [3].

Research indicates that this compound's anticancer effects are mediated through the inhibition of Aurora B. One study on glioblastoma found that its efficacy is linked to the suppression of the lipid metabolism regulator SREBP1, not the activation of CHK1 [3].

Experimental Evidence and Workflows

The key experiments establishing this compound's mechanism involved a range of cell-based and molecular assays.

Key Experimental Methodologies

The table below outlines the main experimental approaches used to characterize this compound's effects.

Assay Category Specific Methods Key Findings/Output
Cell Viability & Proliferation MTT assays, live/dead assays, SRB assays, in vivo orthotopic xenograft mouse models [3] [6] This compound significantly reduced cell viability and inhibited tumor growth in vivo [3].
Cell Death & Cell Cycle Analysis Cell apoptosis assays, cell cycle analysis (flow cytometry) [3] Induced apoptosis and caused cell cycle arrest [3].
Functional Phenotypic Assays Transwell assays, 3D cell invasion assays, neuro-sphere formation, self-renewal assays [3] Reduced migration, invasion, and self-renewal capability of cancer cells [3].
Mechanistic & Molecular Profiling RNA-seq, RT-qPCR, Western blotting, lipid measurements [3] Downregulation of SREBP1 and key lipid metabolism genes; reduced phosphorylation of histone H3 [3].
Workflow for Mechanistic Study

The following diagram illustrates a typical integrated experimental pipeline used in these studies, from initial screening to mechanistic validation.

G START Compound Treatment (this compound) PHENOTYPE Phenotypic Screening START->PHENOTYPE MOLEC Molecular Profiling PHENOTYPE->MOLEC VIABILITY Viability Assays PHENOTYPE->VIABILITY APOPTOSIS Apoptosis Assays PHENOTYPE->APOPTOSIS CYCLE Cell Cycle Analysis PHENOTYPE->CYCLE INVASION Invasion/Migration PHENOTYPE->INVASION VALID Functional Validation MOLEC->VALID RNASEQ RNA-Sequencing MOLEC->RNASEQ WESTERN Western Blot MOLEC->WESTERN RTQPCR RT-qPCR MOLEC->RTQPCR MECH Mechanistic Insight VALID->MECH OVEREXPRESSION Gene Overexpression VALID->OVEREXPRESSION KNOCKDOWN Gene Knockdown VALID->KNOCKDOWN

Integrated experimental workflow for mechanistic studies.

A Note on CHK1 Pathway Activation

The available information does not support the idea that this compound activates the CHK1 pathway. Instead, the CHK1 pathway is typically inhibited as a strategy in cancer therapy to disrupt DNA damage repair in cancer cells [5] [7] [6].

If your research specifically requires a CHK1 pathway activator, you may need to investigate other compounds or mechanisms.

References

Mechanism of Action: From Mitotic Disruption to Metabolic Reprogramming

Author: Smolecule Technical Support Team. Date: February 2026

TAK-901's effect on the cell cycle is a two-pronged attack, targeting both the core mitotic machinery and cancer's metabolic dependencies.

  • Primary Mechanism: Aurora B Kinase Inhibition this compound is a multitargeted, tight-binding inhibitor with potent activity against Aurora B kinase [1]. Aurora B is the enzymatic component of the Chromosomal Passenger Complex (CPC) and is essential for accurate chromosome segregation and cytokinesis [2].

    • Disrupted Chromosome Alignment: By inhibiting Aurora B, this compound compromises the correction of erroneous kinetochore-microtubule attachments. This activates the Spindle Assembly Checkpoint (SAC), arresting cells in metaphase [2].
    • Failed Cytokinesis: Aurora B is crucial for the final separation of daughter cells. Its inhibition prevents the completion of cytokinesis, leading to the formation of polyploid cells (cells with multiple sets of chromosomes) that are not viable [1].
  • Novel Mechanism: Suppression of SREBP1-Mediated Lipid Metabolism Recent studies in Glioblastoma (GBM) models reveal that this compound's anti-cancer activity extends beyond direct mitotic disruption. The drug downregulates the expression and activation of the transcription factor Sterol Regulatory Element-Binding Protein 1 (SREBP1) [3] [4]. SREBP1 is a master regulator of genes involved in fatty acid synthesis. By blocking this pathway, this compound cripples the enhanced lipogenesis that GBM cells rely on for energy, membrane components, and signaling molecules. This metabolic reprogramming contributes significantly to reduced cell viability and induced apoptosis [4]. The following diagram illustrates the integrated signaling pathway of this compound.

G TAK901 This compound AuroraB Aurora B Kinase TAK901->AuroraB Inhibits SREBP1 SREBP1 Transcription Factor TAK901->SREBP1 Downregulates HistoneH3 Histone H3 Phosphorylation AuroraB->HistoneH3 Regulates G2M_Arrest G2/M Phase Arrest & Polyploidy AuroraB->G2M_Arrest Disruption Leads to HistoneH3->G2M_Arrest Loss Leads to LipidMetabolism Fatty Acid & Cholesterol Synthesis SREBP1->LipidMetabolism Activates Apoptosis Reduced Viability & Induced Apoptosis LipidMetabolism->Apoptosis Suppression Leads to

Integrated signaling pathway of this compound showing dual mitotic and metabolic mechanisms.

Key Experimental Protocols

To evaluate this compound's effects, researchers employ a suite of standard and advanced assays. Here are the methodologies for key experiments cited.

Assay Type Key Protocol Details Readout / Analysis

| Cell Viability (e.g., MTT, CellTiter-Glo) [3] | Cells treated with this compound for 72 hours. | Luminescence or absorbance measured. IC50 values calculated. | | Cell Cycle Analysis [3] | Cells fixed, treated with RNase, and stained with Propidium Iodide (PI). | DNA content analyzed by flow cytometry. Percentage of cells in G1, S, and G2/M phases determined. | | Cell Apoptosis Assay [3] | Cells stained with Annexin V and PI. | Early and late apoptotic cells distinguished and quantified by flow cytometry. | | Western Blotting (Mechanistic Studies) [3] [4] | Protein lysates subjected to SDS-PAGE, transferred to membranes, and probed with specific antibodies. | Antibodies used: • Phospho-Histone H3 (Ser10) (Aurora B activity) • SREBP-1 (lipid metabolism pathway) • β-actin (loading control). | | RNA Sequencing (Transcriptomic Analysis) [3] | Total RNA extracted from this compound treated vs. control cells. Library preparation and sequencing. | Differential gene expression analysis (e.g., KEGG, GO enrichment) to identify downstream pathways like lipid metabolism. |

Drug Properties and Development Status

  • Chemical Structure: this compound is a small molecule with the chemical formula C₂₈H₃₂N₄O₃S and a molecular weight of 504.64 g/mol [5] [6].
  • Selectivity Profile: While a multitargeted inhibitor, it potently inhibits Aurora B (IC₅₀ = 15 nM) and other kinases including Aurora A, JAK3, and c-Src with nanomolar potency [1] [6].
  • Development Status: this compound has been investigated in Phase I clinical trials for a range of hematologic malignancies and advanced solid tumors [5] [6]. Its current status is not provided in the search results.

References

TAK-901 azacarboline kinase hinge-binder chemotype

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Profile and Mechanism of Action

TAK-901 is a small molecule with the chemical formula C₂₈H₃₂N₄O₃S and a molecular weight of 504.64 g/mol [1]. Its core structure is based on an azacarboline scaffold, which functions as the kinase hinge-binder [2].

The compound is a tight-binding, time-dependent inhibitor that shows slow dissociation from its target, particularly from the Aurora B-INCENP complex, with a dissociation half-life of 920 minutes and an affinity constant of 0.02 nM [1].

Primary Kinase Inhibition Profile [1] [3] [4]

Target IC₅₀ (nM) Cellular Activity
Aurora B 15 - 17 Potent (Primary Target)
Aurora A 21 Potent
FLT3 Information Missing Potent in cells
FGFR2 Information Missing Potent in cells
c-Src 1.3 nM (Biochem.) 20-fold weaker in cells
JAK3 1.2 nM (Biochem.) Submicromolar in pathway
CLK2 <2.0 nM (Biochem.) Information Missing

The primary cellular effect of this compound is the suppression of Aurora B activity, measured by the inhibition of histone H3 phosphorylation (EC₅₀ of 0.16 μM in PC3 cells) [3]. This disruption leads to failed cytokinesis and the induction of polyploidy, ultimately inhibiting cell proliferation in a broad range of human cancer cell lines with IC₅₀ values typically between 40 and 500 nM [1] [2].

Key Experimental Findings and Protocols

The biological characterization of this compound involved a suite of standardized assays to establish its potency and mechanism of action.

In Vitro Biochemical and Cellular Assays

1. Kinase Activity Assays

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) against Aurora A and B kinases [3].
  • Protocol:
    • Enzyme Systems: Aurora A/TPX2 (2 nM) and Aurora B/INCENP (0.8 nM) complexes.
    • Reaction Conditions: Aurora A is assayed with 100 nM FL-Kemptide peptide and 1 mM ATP. Aurora B is assayed with 100 nM fluorescently-labeled PKAtide and 10 μM ATP.
    • Detection Method: The reaction product is quantified using IMAP detection reagents.
    • Key Finding: The slow dissociation rate of this compound from Aurora B is measured by pre-incubating the enzyme and inhibitor for 1 hour before initiating the reaction with a high concentration of ATP (150 μM) [3].

2. Cell Proliferation Assays

  • Objective: To evaluate the anti-proliferative effects of this compound across various human cancer cell lines [1] [3].
  • Protocol:
    • Cell Lines: A panel of cancer cell lines (e.g., A2780, PC3, HL60) and immortalized fibroblasts (IMR-90).
    • Procedure: Cells are plated in 96-well plates and incubated with serial dilutions of this compound for 72 hours.
    • Viability Readout: Proliferation is measured by ELISA analysis of BrdUrd incorporation into DNA. Alternatively, metabolic activity can be assessed using the MTS assay for confluent, non-dividing cells [3].
    • Key Finding: this compound inhibits proliferation in a wide range of cancer cell lines. Its activity can be attenuated by the P-glycoprotein (PgP) drug efflux pump [3].
In Vivo Efficacy and Pharmacokinetic Studies

1. Xenograft Model Studies

  • Objective: To assess the antitumor efficacy of this compound in vivo [1] [2] [3].
  • Protocol:
    • Models: Rodent xenograft models using human tumor cells (e.g., ovarian cancer A2780, leukemia MV4-11).
    • Dosing: Animals receive this compound intravenously, typically on an intermittent schedule (e.g., twice daily for 2 consecutive days per week).
    • Endpoint Monitoring: Tumor volume is tracked over time. For biomarker analysis, plasma and tumor tissues are collected at various time points post-dose to measure drug levels and pharmacodynamic effects like histone H3 phosphorylation [1].
    • Key Finding: this compound exhibits potent activity against multiple human solid tumor and leukemia models, achieving complete regression in the A2780 ovarian cancer model. Its efficacy correlates with the retention of the drug in tumor tissue and the suppression of the histone H3 phosphorylation biomarker [2].

Research Applications and Emerging Insights

This compound has been utilized as a tool compound to explore Aurora kinase biology and therapeutic strategies beyond its primary anticancer activity.

  • Synergistic Lethality with BCL-xL Inhibition: A synthetic lethal siRNA screen identified that depletion or chemical inhibition of BCL-xL synergizes with this compound. The mechanism involves this compound inducing the activation of the pro-apoptotic protein BAX. This finding suggests a potential combination therapy strategy using Aurora B and BCL-xL inhibitors [5].

  • Efficacy in Glioblastoma and Metabolic Reprogramming: A 2022 study demonstrated that this compound reduces cell viability, self-renewal, and invasion in glioblastoma (GBM) cells and patient-derived glioma stem cells (GSCs). RNA-seq analysis revealed that this compound downregulates fatty acid metabolism and cholesterol homeostasis pathways by suppressing the expression and activation of the master lipid regulator SREBP1. Overexpression of SREBP1 alleviated this compound's effects, indicating that its anti-GBM activity is mediated, at least in part, by suppressing SREBP1-driven lipid metabolism [6].

G TAK901 This compound AurB Aurora B Inhibition TAK901->AurB SREBP1 ↓ SREBP1 Activation TAK901->SREBP1 BAX BAX Activation TAK901->BAX pH3 ↓ Histone H3 Phosphorylation AurB->pH3 Polyploidy Polyploidy AurB->Polyploidy LipidMet ↓ Fatty Acid & Cholesterol Synthesis SREBP1->LipidMet Apoptosis Apoptosis BAX->Apoptosis BCLxL_Inh BCL-xL Inhibition BCLxL_Inh->Apoptosis

This compound inhibits Aurora B and SREBP1, and synergizes with BCL-xL inhibition to induce apoptosis.

Clinical Trial Status

This compound advanced into Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics. The available information indicates that these trials have been completed.

  • NCT00807677: A Phase I study in patients with various hematologic malignancies (leukemias, lymphomas, multiple myeloma) [1].
  • NCT00935844: A Phase I study in patients with advanced solid tumors or lymphoma [1].

No results from these trials are provided in the search results, and the drug remains an investigational compound that has not received FDA approval.

References

Biochemical and Cellular Activity of TAK-901

Author: Smolecule Technical Support Team. Date: February 2026

TAK-901 is a potent, small-molecule inhibitor that binds tightly and in a time-dependent manner to Aurora kinases [1].

Parameter Aurora A Aurora B
Biochemical IC₅₀ 21 nM [2] [3] 15 nM [2] [3]
Cellular EC₅₀ (Histone H3 Phosphorylation) Not a primary cellular target [1] 160 nM (in PC3 prostate cancer cells) [2] [3]

In cellular assays across a broad panel of human cancer cell lines, this compound inhibited cell proliferation, with IC₅₀ values ranging from 40 to 500 nM [2] [1]. The table below shows its activity in a selection of cell lines [3].

Cell Line Tissue Origin EC₅₀ (μM)
A2780 Ovarian Cancer 0.085
MES-SA Uterine Sarcoma 0.043
H358 Lung Cancer 0.077
HT29 Colon Cancer 0.062
PC3 Prostate Cancer 0.19
U87MG Glioblastoma Potent activity demonstrated [4]

Mechanism of Action and Selectivity

This compound exerts its effects by potently inhibiting Aurora B kinase activity, which disrupts critical mitotic processes [1].

G TAK901 This compound Inhibition AurB Aurora B Kinase TAK901->AurB SREBP1 Downregulation of SREBP1 TAK901->SREBP1 In GBM models pH3 Histone H3 Phosphorylation AurB->pH3 Suppresses Poly Polyploidy pH3->Poly Induces Apop Apoptosis &nbs p;Inhibited Proliferation Poly->Apop Lipid Disrupted Lipid Metabolism SREBP1->Lipid Lipid->Apop

While this compound is a multi-targeted inhibitor, its most potent cellular effects are on Aurora B, FLT3, and FGFR2, with much weaker activity against cellular Src and Bcr-Abl [2] [1]. It is also a substrate for the P-glycoprotein (PgP) drug efflux pump, which can reduce its efficacy in drug-resistant cells [3].

Key Experimental Protocols

The primary assays used to characterize this compound are detailed below.

Biochemical Kinase Assay [3]
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) against purified Aurora kinase complexes.
  • Method:
    • Enzyme: Aurora A/TPX2 (2 nM) or Aurora B/INCENP (0.8 nM) complexes.
    • Reaction Buffer: Serially diluted this compound, fluorescently-labeled peptide substrate (e.g., FL-Kemptide for Aurora A), and ATP (1 mM for Aurora A, 10 μM for Aurora B).
    • Detection: The phosphorylated product is quantified using IMAP detection reagents.
  • Note: For time-dependent inhibition studies, the enzyme is pre-incubated with this compound for 1 hour before initiating the reaction with a high concentration of ATP (150 mM) [2].
Cellular Proliferation Assay [2] [3]
  • Objective: To measure the anti-proliferative effect of this compound on cancer cell lines.
  • Method:
    • Cell Culture: Cells are plated in 96-well microtiter plates.
    • Dosing: Cells are incubated with serial dilutions of this compound for 72 hours.
    • Proliferation Readout: DNA synthesis is measured via ELISA analysis of bromodeoxyuridine (BrdUrd) incorporation. Alternative methods like the MTS assay can also be used to assess cell viability.
Pharmacodynamic Biomarker Assay [2] [4]
  • Objective: To confirm target engagement and functional inhibition of Aurora B in cells and in vivo.
  • Method:
    • Treatment: Cells or animals are treated with this compound.
    • Analysis: Lysates are analyzed by Western Blotting using a specific antibody against phosphorylated Ser10 on histone H3.
    • Outcome: A dose-dependent decrease in pH3 signal indicates effective Aurora B inhibition.

Preclinical Efficacy and Clinical Status

In vivo studies using rodent xenograft models demonstrated that this compound causes tumor stasis in an ovarian cancer (A2780) model and exhibits potent activity against several leukemia models [1] [3]. A 2022 study also highlighted its efficacy in inhibiting tumor growth in glioblastoma (GBM) orthotopic mouse models, where it was found to work partly by suppressing SREBP1-mediated lipid metabolism [4].

Based on this strong preclinical data, this compound advanced to Phase I clinical trials for patients with advanced solid tumors or hematologic malignancies [2] [5]. The trials have been completed, but no results have been publicly reported, and development appears to have halted at this stage.

References

TAK-901 & Xenograft Models: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

TAK-901 is a potent, investigational, multi-targeted Aurora B kinase inhibitor. Preclinical studies have demonstrated its efficacy in suppressing tumor growth in various solid and hematological cancer models. Its effects are linked primarily to inhibiting Aurora B kinase, which causes mitotic defects and polyploidy, and more recently, to disrupting lipid metabolism in cancer cells.

The following table summarizes the key in vivo xenograft models used in this compound research:

Cancer Type / Model Host Dosing Regimen Key Findings & Efficacy Primary Source
HCT116 Colorectal Cancer Balb/c nude mice 30 mg/kg, IV, twice daily for 2 days, weekly cycle [1] 60% tumor growth inhibition by Day 12; reduced FLT-PET signal correlated with decreased cell proliferation [1] [1]
A2780 Ovarian Cancer Not specified (rodent) Not fully detailed in available abstract [2] Potent activity; complete tumor regression observed [2] [2]
Glioblastoma (GBM) / Patient-Derived Xenografts Mice (orthotopic models) 30 mg/kg, Intraperitoneal (IP), every other day for 2 weeks [3] [4] Considerable inhibition of GBM growth in vivo; suppression of SREBP1-mediated lipid metabolism [3] [4] [3] [4]
Various Solid Tumors & Leukemias Rodent xenografts Not fully detailed in available abstract [2] Potent activity against multiple human solid tumor types and several leukemia models [2] [2]

Detailed Experimental Protocols

Here is a synthesis of the methodologies used in the cited studies.

Protocol for HCT116 Colorectal Xenograft Model [1]

This study focused on using imaging to monitor early tumor response.

  • 1. Animal and Housing: Female Balb/c nude mice.
  • 2. Xenograft Establishment: Subcutaneous implantation of HCT116 human colorectal cancer cells.
  • 3. Dosing Protocol:
    • Compound: this compound.
    • Formulation: Prepared for intravenous (IV) injection.
    • Dosage: 30 mg/kg.
    • Schedule: Administered twice daily for two consecutive days, followed by a five-day break (one weekly cycle).
  • 4. Tumor Growth Monitoring:
    • Method: Caliper measurements.
    • Response Metric: Tumor growth inhibition calculated from volume measurements.
  • 5. Non-Invasive Imaging (PET):
    • Tracers: FLT-PET and FDG-PET.
    • Time Points: Baseline, and days 4, 8, 11, and 15 of treatment.
  • 6. Ex Vivo Analysis (Endpoint):
    • Tissue Collection: Tumors harvested at days corresponding to PET imaging.
    • Key Biomarkers: Immunohistochemistry for Bromodeoxyuridine (BrdU, proliferation), phospho-Histone H3 (pHH3, mitotic arrest), and senescence-associated β-galactosidase.
Protocol for Glioblastoma (GBM) Orthotopic Xenograft Model [3] [4]

This study investigated the novel mechanism of this compound involving lipid metabolism.

  • 1. Animal Model: Mice with orthotopically implanted GBM cells, including patient-derived Glioma Stem Cells (GSCs).
  • 2. Dosing Protocol:
    • Compound: this compound.
    • Formulation: Prepared for intraperitoneal (IP) injection. Purchased from TargetMol (#T2709) [4].
    • Dosage: 30 mg/kg [3] [4].
    • Schedule: Administered every other day for a total duration of two weeks [3] [4].
  • 3. Efficacy Assessment:
    • Primary Method: In vivo imaging and/or tumor volume/weight analysis at the end of the treatment period.
  • 4. Mechanism of Action Investigation (Ex Vivo):
    • RNA-seq: Analysis of downstream targets and pathways.
    • Western Blotting: Protein-level analysis of SREBP1, phospho-GSK-3β, Aurora kinases, and other targets.
    • Immunohistochemistry: Staining for Ki67 (proliferation marker) and pHH3.
    • Lipid Measurements: Assessment of lipid content in tumor tissues.

Key Readouts & Pharmacodynamic Biomarkers

The tables below summarize the key biomarkers used to assess this compound's activity and efficacy in vivo.

Table 1: Direct Pharmacodynamic & Efficacy Biomarkers

Biomarker Measurement Technique Biological Significance & Response to this compound
Tumor Volume/Growth Caliper measurements, In vivo imaging Direct measure of efficacy; significant growth inhibition observed in multiple models [1] [3] [2].
Phospho-Histone H3 (Ser10) Immunohistochemistry, Western Blot Direct marker of Aurora B kinase activity; dose-dependent suppression is a primary pharmacodynamic response [1] [2].
Polyploidy Flow cytometry (on extracted cells) Functional consequence of Aurora B inhibition; indicates failed cytokinesis and mitotic arrest [2].
Ki67 Immunohistochemistry General marker of cell proliferation; expected to decrease with effective treatment [3] [4].

Table 2: Metabolic & Imaging Biomarkers

Biomarker Measurement Technique Biological Significance & Response to this compound
FLT-PET Signal Non-invasive PET imaging Correlates with cellular proliferation; significantly reduced early in treatment (Day 4), making it a robust early response biomarker [1].
FDG-PET Signal Non-invasive PET imaging Correlates with glucose metabolism; studies show no significant impact from this compound, indicating its effect is not mediated by glycolytic pathways [1].
SREBP1 Expression & Activation RNA-seq, RT-qPCR, Western Blot Key transcription factor for lipid metabolism; expression and activation are downregulated by this compound, identifying a novel metabolic mechanism [3] [4].

Mechanistic Insights & Signaling

The efficacy of this compound in xenograft models is driven by its on-target mechanism and newly discovered metabolic effects. The diagram below integrates these pathways.

G cluster_mitotic Mitotic Inhibition Pathway cluster_metabolic Metabolic Reprogramming (Glioblastoma) cluster_synergy Synergistic Combination TAK901 TAK901 AuroraB Aurora B Kinase TAK901->AuroraB SREBP1 ↓ SREBP1 Activation TAK901->SREBP1 BAX BAX Activation TAK901->BAX pHH3 ↓ Phospho-Histone H3 (pHH3) AuroraB->pHH3 MitoticDefects Mitotic Defects & Polyploidy pHH3->MitoticDefects Apoptosis1 Apoptosis MitoticDefects->Apoptosis1 Polyploidy Polyploid Cell State MitoticDefects->Polyploidy LipidMetabolism Suppressed Lipid Metabolism SREBP1->LipidMetabolism Apoptosis2 Apoptosis LipidMetabolism->Apoptosis2 Viability Reduced Cell Viability Apoptosis2->Viability Synergistic_Apoptosis Enhanced Apoptosis BAX->Synergistic_Apoptosis BCLxL_Inhib BCL-xL Inhibition BCLxL_Inhib->Synergistic_Apoptosis Polyploidy->BAX

Critical Considerations for Protocol Design

  • Formulation and Pharmacokinetics: The cited studies use IV or IP administration. Thorough solubility, stability, and pharmacokinetic studies are necessary to define the optimal formulation for your specific model.
  • Dosing Schedule: The efficacy of this compound is schedule-dependent. The "intermittent" schedules (e.g., 2 days on/5 days off) used in studies help manage toxicity while maintaining anti-tumor activity [1] [2].
  • Combination Therapy: this compound shows synthetic lethality with BCL-xL inhibitors. The polyploid cells induced by this compound are primed for apoptosis, which can be powerfully triggered by co-inhibiting BCL-xL [5] [6].
  • Biomarker Strategy: Incorporate FLT-PET imaging for early readouts of efficacy and pHH3 staining in tumor tissues to confirm target engagement. For brain tumors or models where lipid metabolism is crucial, analysis of SREBP1 and its downstream targets is highly recommended.

References

TAK-901 cell proliferation assay method

Author: Smolecule Technical Support Team. Date: February 2026

TAK-901 Application Notes & Protocols

1. Introduction to this compound this compound is an investigational, multitargeted small-molecule inhibitor derived from a novel azacarboline chemotype. Its primary mechanism of action is the potent, time-dependent, and tight-binding inhibition of Aurora B kinase, a key regulator of mitosis. It also inhibits Aurora A, though with slower dissociation kinetics from Aurora B. Preclinical data highlight its therapeutic potential across various human solid tumors and leukemia models, leading to its entry into Phase I clinical trials [1].

2. Key Experimental Findings and Data Summary The anti-proliferative effects of this compound have been characterized through multiple assays. The table below summarizes the core quantitative data from the literature:

Table 1: Summary of this compound Biochemical and Cellular Activity

Parameter Value / Result Experimental Context
Aurora B (biochemical IC₅₀) 15 nM Inhibition of Aurora B-INCENP complex [2].
Aurora A (biochemical IC₅₀) 21 nM Inhibition of Aurora A-TPX2 complex [2].
Aurora B Dissociation Half-life 920 minutes Demonstrates very slow off-rate and tight-binding kinetics [2].
Cellular Proliferation (IC₅₀ range) 40 - 500 nM Inhibition of cell proliferation across a panel of human cancer cell lines [1].
Cellular Target Engagement (EC₅₀) ~100 nM Suppression of histone H3 phosphorylation (pHH3) in human cancer cells, a biomarker of Aurora B inhibition [1] [3].
Other Potently Inhibited Kinases in Cells FLT3, FGFR2 Inhibition of autophosphorylation in cellular assays with IC₅₀ values close to that for cellular Aurora B inhibition [1].

In glioblastoma (GBM) research, this compound has shown significant efficacy. In vitro, it remarkably reduced cell viability, self-renewal, migration, and invasion, while inducing apoptosis and cell cycle arrest in GBM cells and glioma stem cells (GSCs). In vivo, treatment with this compound considerably inhibited GBM growth in orthotopic xenograft mouse models [3]. A key mechanistic study found that this compound downregulates the SREBP1-mediated lipid metabolism pathway, which is crucial for GBM growth [3].

Detailed Experimental Protocols

1. Cell Proliferation Assay (General Protocol)

  • Objective: To determine the concentration-dependent effect of this compound on the proliferation of cancer cell lines.
  • Materials:
    • Human cancer cell lines (e.g., PC3, HL60, U87MG, or patient-derived GSCs) [1] [3].
    • This compound, dissolved in DMSO as a stock solution (e.g., 10-100 mM) [2].
    • Appropriate cell culture media and plates (e.g., 96-well plates for high-throughput screening).
    • Cell viability assay kit (e.g., MTT, CellTiter-Glo).
  • Method:
    • Cell Seeding: Seed cells in 96-well plates at an optimized density (e.g., 2,000-5,000 cells/well) in complete growth medium and allow to adhere overnight.
    • Compound Treatment: Prepare serial dilutions of this compound in culture medium to achieve a final concentration range (e.g., 10 nM to 10 µM). The final DMSO concentration should be kept constant and low (e.g., ≤0.1%) across all wells, including vehicle controls.
    • Incubation: Incubate cells with this compound for a predetermined period, typically 72-96 hours, at 37°C in a 5% CO₂ incubator [1].
    • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions. For ATP-based assays (e.g., CellTiter-Glo), measure the luminescent signal. For metabolic assays (e.g., MTT), measure the absorbance.
    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control (100% viability) and the no-cell background. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

2. Biomarker Analysis: Histone H3 Phosphorylation (Ser10) Assay

  • Objective: To confirm target engagement of Aurora B by this compound in cells by measuring the inhibition of its substrate phosphorylation.
  • Materials:
    • Cells treated with this compound (as in the proliferation assay).
    • Antibodies: Anti-phospho-histone H3 (Ser10) antibody (e.g., CST #53348) and total histone H3 antibody (e.g., CST #4499) [3].
    • Materials for Immunofluorescence (IF), Flow Cytometry, or Western Blotting.
  • Method (Immunofluorescence/Western Blot):
    • Treatment and Harvest: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 1 µM) for a shorter duration, often 24-48 hours, to capture mitotic inhibition.
    • Cell Fixation/Lysis: For IF, fix cells with paraformaldehyde and permeabilize. For Western blot, lyse cells in RIPA buffer.
    • Staining/Blotting:
      • IF: Incubate with primary anti-pHH3 antibody, followed by a fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI. Visualize and quantify the fluorescence intensity or the number of pHH3-positive cells using a microscope.
      • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with anti-pHH3 and anti-total H3 antibodies. Detect using chemiluminescence.
    • Data Analysis: Normalize the pHH3 signal to the total H3 or DAPI signal. Plot the percentage of pHH3 inhibition versus this compound concentration to determine the EC₅₀ [1] [3].

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflow.

1. This compound Mechanism and Downstream Effects

G cluster_drug This compound Inhibition TAK901 This compound AurB Aurora B Kinase TAK901->AurB  Inhibits SREBP1 SREBP1 Transcription Factor TAK901->SREBP1  Downregulates  (in GBM) pHistoneH3 p-Histone H3 (Ser10) AurB->pHistoneH3 Phosphorylates MitoticEntry Cell Entry into Mitosis MitoticEntry->AurB Activates HistoneH3 Histone H3 (Ser10) HistoneH3->pHistoneH3 Substrate ChromSeg Proper Chromosome Segregation pHistoneH3->ChromSeg Required for Polyploidy Polyploidy & Cell Death ChromSeg->Polyploidy Failure Leads to LipidGenes Lipid Synthesis Genes (FASN, HMGCR, etc.) SREBP1->LipidGenes Activates LipidMetabolism Enhanced Lipid Metabolism & Tumor Growth LipidGenes->LipidMetabolism Drives

2. Cell Proliferation & Biomarker Assay Workflow

G cluster_prolif Proliferation/Viability cluster_bio Biomarker Analysis (pHH3) Start Plate Cancer Cells (e.g., U87MG, GSCs) Treat Treat with this compound (0.01 - 10 µM, 72-96h) Start->Treat Branch Parallel Assays Treat->Branch AddViabilityReagent Add Viability Reagent (e.g., CellTiter-Glo) Branch->AddViabilityReagent Path A FixCells Fix & Permeabilize Cells (24-48h treatment) Branch->FixCells Path B MeasureViability Measure Signal (Luminescence) AddViabilityReagent->MeasureViability AnalyzeViability Calculate IC₅₀ MeasureViability->AnalyzeViability Stain Stain with anti-pHH3 & DAPI FixCells->Stain Image Image & Quantify pHH3+ Cells Stain->Image AnalyzeBio Calculate EC₅₀ Image->AnalyzeBio

Discussion and Conclusion

This compound demonstrates potent anti-proliferative activity by disrupting mitosis through Aurora B inhibition. The provided protocols for cell proliferation and pHH3 biomarker analysis are robust methods to quantify its efficacy in vitro. Recent research in glioblastoma models reveals an additional mechanism of action via the suppression of SREBP1-mediated lipid metabolism, highlighting its potential in targeting cancer's metabolic dependencies [3].

Researchers should note that this compound is a multi-targeted inhibitor. While its primary cellular effects are attributed to Aurora B, FLT3, and FGFR2 inhibition, off-target effects should be considered when interpreting results [1] [2]. For in vivo studies, this compound has shown potent activity in xenograft models, with pharmacodynamic responses correlating with tumor drug retention [1].

References

Mechanism of Action: How TAK-901 Inhibits Histone H3 Phosphorylation

Author: Smolecule Technical Support Team. Date: February 2026

The core mechanism of TAK-901 involves the potent inhibition of Aurora B kinase, which is the direct enzyme responsible for phosphorylating histone H3 at serine 10 (pH3 Ser10) [1] [2].

  • Primary Target: this compound is a tight-binding, time-dependent inhibitor of Aurora B kinase activity [3]. By binding to Aurora B, it directly prevents the kinase from phosphorylating its substrate, histone H3 [2].
  • Cellular Outcome: The inhibition of Aurora B disrupts normal mitosis, leading to defects in chromosome segregation and, consequently, the induction of polyploidy and apoptosis in cancer cells [3] [2].
  • Downstream Metabolic Effects: Recent studies in glioblastoma (GBM) models reveal that this compound's anti-tumor effects extend beyond cell cycle disruption. It downregulates the expression and activation of the transcription factor SREBP1, a key regulator of lipid metabolism. Suppressing this SREBP1-mediated lipid metabolism pathway contributes significantly to the inhibition of GBM growth [1].

The following diagram illustrates this multi-faceted mechanism of action:

G TAK901 This compound AuroraB Aurora B Kinase TAK901->AuroraB Inhibits SREBP1 Transcription Factor SREBP1 TAK901->SREBP1 Downregulates HistoneH3 Histone H3 (Ser10) AuroraB->HistoneH3 Phosphorylates Mitosis Mitotic Defects &nPolyploidy AuroraB->Mitosis Disrupts LipidMetab Suppressed Lipid Metabolism SREBP1->LipidMetab Regulates Apoptosis Cell Death (Apoptosis) Mitosis->Apoptosis LipidMetab->Apoptosis

Quantitative Profiling of this compound Activity

The tables below summarize key quantitative data from the literature to assist in your experimental design.

Table 1: Kinase Inhibition Profile of this compound This table shows the half-maximal inhibitory concentration (IC₅₀) of this compound against various kinase targets. A lower value indicates greater potency [3] [2].

Target Kinase IC₅₀ Value Note
Aurora B / INCENP 1.8 - 15 nM Primary cellular target; high potency.
Aurora A / TPX2 21 nM Moderate potency.
VEGFR2 45 nM Contributes to anti-angiogenic effects.
PDGFRβ 62 nM Contributes to anti-angiogenic effects.
c-Src 1.3 nM High biochemical potency, but weaker cellular activity.
JAK3 1.2 nM High biochemical potency.
c-Abl >1000 nM Weak or no inhibition.

Table 2: Cellular and In Vivo Efficacy of this compound This table summarizes the effective concentrations and doses of this compound in various experimental models [1] [2].

Model / Readout Effect Concentration / Dose
HCT116 Cells (pH3 Ser10) 90% reduction (EC₅₀ = 5.2 nM) 20 nM, 6-hour treatment
General Cell Proliferation Growth inhibition (IC₅₀) 12 - 500 nM (varies by cell line)
MCF-7 Cells (Apoptosis) 42% increase in Annexin V+ cells 30 nM, 48-hour treatment
HUVEC Tube Formation 70% inhibition (anti-angiogenesis) 50 nM
HCT116 Xenograft (Mice) 80% tumor growth inhibition 30 mg/kg, oral, daily for 14 days

Experimental Protocol: Inhibiting Histone H3 Phosphorylation in Cell Cultures

Here is a detailed protocol for using this compound to inhibit histone H3 phosphorylation in vitro, adapted from referenced studies [1] [2].

Reagent Preparation
  • This compound Stock Solution: Dissolve this compound in DMSO to prepare a 10 mM stock solution. Aliquot and store at -20°C or -80°C.
  • Dosing Solution: Dilute the stock solution in pre-warmed cell culture medium to achieve the desired final concentration (e.g., 20-50 nM). Ensure the final DMSO concentration is ≤0.1% (v/v). Use a vehicle control (medium with 0.1% DMSO) in parallel.
  • Cell Lines: This protocol has been validated in various cancer cell lines, including U87MG (glioblastoma), HCT116 (colorectal), and MCF-7 (breast) [1] [2].
Cell Treatment and Incubation
  • Plate cells in appropriate culture vessels and allow them to adhere and grow until they are in log-phase growth (e.g., 60-70% confluency).
  • Replace the medium with the dosing solution containing this compound or vehicle control.
  • Incubate cells for the desired duration. A 6 to 24-hour incubation is typical for observing significant inhibition of histone H3 phosphorylation, as this covers the mitotic phase of the cell cycle [2].
Validation of Inhibition: Western Blot Analysis
  • Cell Lysis: Harvest treated cells and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Protein Quantification and Electrophoresis: Quantify total protein concentration. Load 20-30 μg of protein per lane and separate by SDS-PAGE (e.g., 10-15% gel).
  • Membrane Transfer and Blocking: Transfer proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
  • Antibody Incubation:
    • Probe the membrane with a primary antibody against phospho-Histone H3 (Ser10).
    • Use an antibody against total Histone H3 or β-actin as a loading control.
  • Signal Detection: Incubate with an appropriate HRP-conjugated secondary antibody. Develop the blot using an enhanced chemiluminescence (ECL) reagent and detect signals. A dose-dependent reduction in the phospho-Histone H3 band intensity, with no change in total Histone H3, confirms successful inhibition.

Key Practical Considerations for Researchers

  • Cellular Context Matters: The effective concentration for inhibiting histone H3 phosphorylation is consistent across cell lines (low nanomolar range), but the anti-proliferative IC₅₀ can vary significantly (12-500 nM). It is advisable to conduct a dose-response curve for each new cell line studied [3] [2].
  • Off-Target Effects at High Concentrations: While this compound is highly potent against Aurora B, biochemical screens show it inhibits over 50 kinases at IC₅₀ < 100 nM. For conclusive proof of Aurora B-dependent phenomena, consider complementary experiments with genetic knockdown (siRNA) of Aurora B [3] [4].
  • Beyond the Mitotic Readout: Investigating downstream phenotypic consequences is crucial. After confirming pH3 Ser10 inhibition, assess for G2/M cell cycle arrest, polyploidy induction (via flow cytometry), and apoptosis (e.g., Annexin V staining, caspase-3 cleavage) [2]. In vivo, this compound's efficacy is linked to its prolonged retention in tumor tissue [2].

Summary

This compound reliably inhibits histone H3 phosphorylation by specifically targeting Aurora B kinase. The provided protocol and data can serve as a robust starting point for your experiments. The most critical parameters for success are using low nanomolar concentrations (20-50 nM) and a treatment window of 6-24 hours, followed by validation via western blot.

I hope these detailed application notes are helpful for your research. Should you require further clarification on any of the protocols or wish to explore the in vivo models in greater depth, please feel free to ask.

Reference List

  • Cancers (Basel). 2022; The Aurora Kinase Inhibitor TAK901 Inhibits Glioblastoma Growth by Suppressing SREBP1-Mediated Lipid Metabolism. Provides mechanism of action and efficacy data in GBM models. [1]
  • Selleckchem. This compound; Aurora Kinase inhibitor. Supplies detailed biochemical and cellular IC₅₀ values, mechanism, and solubility data. [3]
  • DrugBank Online. This compound. Contains structural and pharmacological classification information. [5]
  • Probechem Biochemicals. This compound. Lists biological activity and purchasing information for researchers. [4]
  • InvivoChem. This compound. Offers comprehensive in vitro and in vivo experimental data and protocols. [2]
  • EBioMedicine. 2021; A chemical genetic screen identifies Aurora kinases as a therapeutic vulnerability in EGFR-TKI resistant HNSCC. Demonstrates the application of this compound in a drug-resistance context. [6]

References

TAK-901 induces polyploidy in cancer cells

Author: Smolecule Technical Support Team. Date: February 2026

Biological Characterization of TAK-901

This compound is an investigational, novel, multi-targeted inhibitor derived from an azacarboline chemotype. It functions as a tight-binding, time-dependent inhibitor of Aurora kinases, with a particular focus on Aurora B [1] [2]. Its mechanism leads to profound mitotic disruption and the induction of polyploidy, a state where cells contain more than two sets of chromosomes.

Key Mechanisms of Action:

  • Primary Target Inhibition: this compound potently inhibits Aurora B within the chromosomal passenger complex, suppressing the phosphorylation of its substrate, histone H3 (Ser10) [3] [1] [2].
  • Induction of Polyploidy: By disrupting Aurora B's essential role in cytokinesis (the physical separation of daughter cells), this compound treatment results in cells with multiplied DNA content (4n, 8n, or higher) [1] [2] [4].
  • Additional Kinase Inhibition: In biochemical assays, this compound inhibits multiple kinases; however, in intact cells, it potently inhibits only a few other kinases, including FLT3 and FGFR2 [1] [2].

Table 1: In Vitro Biochemical and Cellular Activity of this compound

Parameter Details
Reported IC₅₀ (Aurora A) 21 nM [4]
Reported IC₅₀ (Aurora B) 15 nM [4]
Cellular Proliferation IC₅₀ 40 - 500 nM (across various human cancer cell lines) [1] [2]
Key Cellular Phenotype Suppression of histone H3 phosphorylation; induction of polyploidy [1] [2]
Other Potent Cellular Targets FLT3, FGFR2 [1] [2]

Application Notes: this compound in Cancer Research

Anti-tumor Efficacy:

  • In Vitro: this compound demonstrates broad anti-proliferative activity across cancer cell lines from different tissues [1]. In glioblastoma (GBM) cells and patient-derived glioma stem cells (GSCs), it remarkably reduces cell viability, self-renewal, migration, and invasion, while also inducing apoptosis and cell cycle arrest [3] [5].
  • In Vivo: In rodent xenograft models, this compound exhibits potent activity against multiple human solid tumor types, including complete regression in an ovarian cancer (A2780) model [1] [4]. In orthotopic GBM mouse models, treatment with this compound considerably inhibits tumor growth [3] [5].

Novel Mechanism: Suppression of Lipid Metabolism: Recent research in glioblastoma models has uncovered a key downstream pathway. RNA-seq analysis showed that this compound downregulates the SREBP1-mediated lipid metabolism pathway [3] [5]. SREBP1 is a master transcription factor regulating genes involved in fatty acid and cholesterol synthesis. Crucially, overexpression of SREBP1 alleviated the suppressive effects of this compound on cell viability and apoptosis, providing evidence that this compound inhibits GBM growth, at least in part, by blocking this metabolic pathway [3] [5].

Table 2: Summary of Key In Vivo Findings for this compound

Cancer Model Reported Efficacy Key Biomarker Observations
Ovarian Cancer (A2780) Complete regression [1] Pharmacodynamic responses consistent with Aurora B inhibition [1]
Glioblastoma (Orthotopic) Significant inhibition of tumor growth [3] [5] Downregulation of SREBP1 and lipid metabolism pathways [3]
Various Solid Tumors & Leukemia Potent activity in multiple models [1] Correlation with retention of this compound in tumor tissue [1]

Experimental Protocols

Below are detailed methodologies for key experiments demonstrating the efficacy and mechanism of this compound.

Protocol 1: Assessing Polyploidy Induction via Cell Cycle Analysis

This protocol is used to detect this compound-induced polyploidy through DNA content measurement [3] [1].

  • Cell Seeding: Seed cancer cells (e.g., PC3 prostate cancer or HL60 acute myeloid leukemia) in appropriate culture plates and allow to adhere overnight.
  • Compound Treatment: Treat cells with this compound across a concentration range (e.g., 10 nM to 1 µM) for a duration typically between 24-72 hours. Include a DMSO vehicle control.
  • Cell Harvesting and Fixation: Harvest cells by trypsinization, pellet by centrifugation, and gently resuspend in cold PBS. Fix cells by adding ice-cold 70% ethanol drop-wise while vortexing, and incubate at -20°C for at least 2 hours.
  • Staining and Analysis: Pellet the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL). Incubate for 30 minutes at 37°C in the dark. Analyze DNA content using a flow cytometer. A population of cells with DNA content >4N (G2/M phase) indicates polyploidy induction.
Protocol 2: Evaluating Anti-proliferative Effects and Cell Viability

This protocol measures the reduction in cell viability following this compound treatment [3].

  • Cell Plating: Plate cells (e.g., GBM cell lines or GSCs) in 96-well plates at a density optimized for linear growth.
  • Drug Treatment: The next day, treat cells with a serial dilution of this compound. Each concentration and control should have multiple replicates.
  • Incubation and Assay: Incubate for a predetermined period (e.g., 72-96 hours). Add a cell viability assay reagent like Cell Counting Kit-8 (CCK-8) to each well and incubate for 1-4 hours.
  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values (concentration that inhibits 50% of cell proliferation).
Protocol 3: In Vivo Efficacy Study in Xenograft Models

This protocol outlines the assessment of this compound's anti-tumor activity in vivo [3] [1].

  • Model Establishment: Subcutaneously implant human cancer cells (e.g., A2780 ovarian cancer cells or patient-derived GSCs) into immunodeficient mice.
  • Randomization and Dosing: When tumors reach a predetermined volume (e.g., 100-150 mm³), randomize animals into vehicle control and this compound treatment groups. Administer this compound via a suitable route (e.g., intravenous or intraperitoneal) at the established maximum tolerated dose (MTD) or effective dose from prior studies. A common schedule is once or twice weekly.
  • Tumor Monitoring: Measure tumor volumes and body weights 2-3 times per week using calipers. Tumor volume is calculated as (length × width²)/2.
  • Endpoint Analysis: At the end of the study, collect tumors and weigh them. Calculate the percentage of tumor growth inhibition (TGI%) for the treatment group compared to the control. Tumor tissues can be processed for immunohistochemistry (IHC) analysis of pharmacodynamic biomarkers like phospho-Histone H3 (Ser10) and Ki67 [3].

Mechanism and Pathway Diagrams

The following diagrams illustrate the molecular mechanism of this compound and the experimental workflow for profiling its activity.

G TAK901 This compound Administration AurB Inhibits Aurora B TAK901->AurB SREBP1 Downregulation of SREBP1 Activation TAK901->SREBP1 H3 Suppresses Histone H3 Phosphorylation (Ser10) AurB->H3 Cytokinesis Failure of Cytokinesis AurB->Cytokinesis Apoptosis Induction of Apoptosis & Inhibition of Proliferation H3->Apoptosis Polyploidy Polyploid Cell Formation Cytokinesis->Polyploidy Polyploidy->Apoptosis LipidMet Suppression of Lipid Metabolism (Fatty Acid & Cholesterol Synthesis) SREBP1->LipidMet LipidMet->Apoptosis

Diagram 1: this compound induces polyploidy and suppresses cancer growth via dual mechanisms. This compound directly inhibits Aurora B kinase activity, leading to failed cytokinesis and polyploidy. Recent findings show it also downregulates SREBP1, suppressing lipid metabolism. These convergent pathways induce apoptosis and inhibit proliferation.

G cluster_1 Biochemical Characterization cluster_2 Functional Cellular Analysis cluster_3 Translational Research cluster_4 Downstream Mechanism Start Start Profiling this compound InVitro In Vitro Profiling Start->InVitro Biochem Biochemical Assays InVitro->Biochem CellAssay Cellular Phenotype Assays InVitro->CellAssay IC50 IC50 Biochem->IC50 Determine IC50 Selectivity Selectivity Biochem->Selectivity Kinase Selectivity Panel InVivo In Vivo Evaluation CellAssay->InVivo Viability Viability CellAssay->Viability Cell Viability Assay Ploidy Ploidy CellAssay->Ploidy Cell Cycle/ Polyploidy Analysis pHH3 pHH3 CellAssay->pHH3 pHH3 (Ser10) Western Blot/Flow MechStudy Mechanistic Studies InVivo->MechStudy Xenograft Xenograft InVivo->Xenograft Xenograft Tumor Models PD PD InVivo->PD Pharmacodynamic Biomarker Analysis RNAseq RNAseq MechStudy->RNAseq RNA-seq Analysis Lipid Lipid MechStudy->Lipid Lipid Metabolism Assays Rescue Rescue MechStudy->Rescue SREBP1 Overexpression Rescue

Diagram 2: Experimental workflow for profiling this compound activity. The process begins with in vitro biochemical and cellular assays to establish potency and phenotype, moves to in vivo xenograft models for efficacy confirmation, and concludes with mechanistic studies to elucidate downstream pathways like SREBP1-mediated lipid metabolism.

Key Considerations for Researchers

  • Polyploidy as a Therapeutic Vulnerability: While this compound induces polyploidy, this state may also create unique vulnerabilities. Polyploid cancer cells can be subject to immune surveillance and may exhibit rewired DNA damage response pathways, suggesting potential for combination therapies [6].
  • Clinical Status: this compound has entered Phase I clinical trials for advanced solid tumors, lymphoma, and leukemias [2]. Researchers should consult clinical trial registries for the most current status and results.
  • Formulation for In Vivo Work: For animal studies, this compound can be prepared as a homogeneous suspension in CMC-Na solution at concentrations ≥5 mg/mL [2].

References

Application Notes: TAK-901, a Multitargeted Aurora Kinase Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction TAK-901 is an investigational small-molecule inhibitor derived from a novel azacarboline chemotype. Its primary characterized mechanism of action is the potent, time-dependent, and tight-binding inhibition of Aurora B kinase, a key regulator of mitosis. Preclinical data highlight its therapeutic potential across a diverse range of human cancers, including glioblastoma (GBM), ovarian cancer, and leukemia models [1] [2]. It has been shown to inhibit cell proliferation, induce apoptosis and cell cycle arrest, and suppress tumor growth in vivo [3] [1].

2. Mechanism of Action and Signaling Pathway this compound exerts its effects primarily by inhibiting Aurora kinases, which leads to disrupted mitosis and, subsequently, to the inhibition of cancer cell proliferation. Recent studies in glioblastoma have revealed a novel downstream mechanism involving the suppression of lipid metabolism.

The following diagram illustrates the interconnected mechanisms of this compound action:

G TAK901 TAK901 AuroraB AuroraB TAK901->AuroraB Inhibits SREBP1 SREBP1 TAK901->SREBP1 Downregulates Expression HistoneH3 HistoneH3 AuroraB->HistoneH3 Suppresses Phosphorylation Polyploidy Polyploidy AuroraB->Polyploidy Induces CellCycleArrest CellCycleArrest HistoneH3->CellCycleArrest Polyploidy->CellCycleArrest LipidMetabolism LipidMetabolism SREBP1->LipidMetabolism Regulates InhibitedProliferation InhibitedProliferation LipidMetabolism->InhibitedProliferation Apoptosis Apoptosis CellCycleArrest->Apoptosis CellCycleArrest->InhibitedProliferation Apoptosis->InhibitedProliferation

3. Summary of Preclinical Anti-Tumor Efficacy The table below summarizes key quantitative data from preclinical studies on this compound's efficacy.

Cancer Model Assay/Model Type Observed Effect Dosage & Concentration Reference
Various Human Cancer Cell Lines Cell proliferation assay (BrdUrd/MTS) Inhibition of cell proliferation EC~50~: 40 - 500 nM [1] [2]
Glioblastoma (GBM) Cells & Glioma Stem Cells (GSCs) In vitro viability, apoptosis, cycle assays Reduced viability, induced apoptosis/cycle arrest In vitro concentration: Not specified in excerpts [3] [4]
Orthotopic GBM Mouse Models In vivo xenograft model Considerable inhibition of tumor growth In vivo dosage: Not specified in excerpts [3] [4]

| Ovarian Cancer (A2780) Xenograft | In vivo rodent xenograft | Complete tumor regression | Formulation: 12% Captisol, 25 mmol/L citrate, pH 3.0 Dosage: 5 μL/mg, twice daily (intravenous) | [1] [2] |

4. Key Experimental Findings

  • Multi-Kinase Inhibition: While this compound is a multitargeted inhibitor, in intact cells it potently inhibits only a few kinases besides Aurora B, notably FLT3 and FGFR2 [1] [2].
  • Novel Mechanism in GBM: Research has identified a non-mitotic mechanism where this compound inhibits GBM growth by blocking SREBP1-mediated lipid metabolism, a crucial pathway for energy and biomembrane synthesis in aggressive tumors [3] [4].
  • Impact on Neurite Formation: A high-throughput screen suggested that Aurora kinase inhibition, including by this compound, can affect neurite initiation and dendritic branching in neuronal cells, indicating a potential effect on non-mitotic cells [5].

Detailed Experimental Protocols

The following protocols are adapted from methods used in the cited research publications to evaluate this compound's activity.

1. In Vitro Cell Proliferation and Viability Assay This protocol is used to determine the half-maximal effective concentration (EC~50~) of this compound.

  • Cell Lines: Can be performed with a range of human cancer cell lines (e.g., A2780, A375, A549, COLO-205, HCT116, PC-3) [2].
  • Reagent Preparation: Prepare a serial dilution of this compound in DMSO. The final concentration range tested is typically from nanomolar to low micromolar levels [2].
  • Procedure:
    • Seed cells in 96-well microtiter plates.
    • Incubate with serial dilutions of this compound for 72 hours.
    • Determine proliferation/viability using a standard assay:
      • BrdUrd ELISA to measure DNA incorporation [2].
      • MTS assay for general cell viability, performed according to the manufacturer's instructions [2].
  • Data Analysis: The EC~50~ value is determined from the dose-response curves [2].

2. In Vivo Efficacy Study in Xenograft Models This protocol evaluates the anti-tumor activity of this compound in live animal models.

  • Animal Models: Nude mice or rats bearing human tumor xenografts (e.g., ovarian cancer A2780 model, orthotopic GBM models) [4] [2].
  • Drug Formulation: this compound is formulated in 12% Captisol, 25 mmol/L citrate, pH 3.0 [2].
  • Dosing Regimen: Administer intravenously at a dosage of 5 μL/mg body weight, twice daily [2].
  • Analysis:
    • Monitor tumor volume over time to assess growth inhibition or regression.
    • For pharmacodynamic analysis, tumor tissues can be examined for biomarkers of Aurora B inhibition, such as suppression of histone H3 phosphorylation [1].

3. Investigating Mechanisms in Glioblastoma This workflow outlines the key experiments from recent studies for a deeper mechanistic investigation:

G Start Treat GBM Cells/GSCs with this compound PhenotypicAssays Phenotypic Assays Start->PhenotypicAssays RNA_Seq RNA-seq Analysis PhenotypicAssays->RNA_Seq Observe phenotypic effects LipidAssays Lipid Measurement RT-qPCR, Western Blot RNA_Seq->LipidAssays Identify SREBP1/ lipid pathway RescueExperiment Rescue Experiment: SREBP1 Overexpression LipidAssays->RescueExperiment Confirm role of SREBP1 InVivoValidation In Vivo Validation Orthotopic Models RescueExperiment->InVivoValidation Validate mechanism in vivo

  • Phenotypic Assays: Treat Glioblastoma (GBM) cell lines (e.g., U87MG) and patient-derived Glioma Stem Cells (GSCs) with this compound. Assess:
    • Cell viability (MTS/CCK-8)
    • Apoptosis (Annexin V/PI staining)
    • Cell cycle distribution (PI staining flow cytometry)
    • Self-renewal (neurosphere assay)
    • Migration & Invasion (Transwell assay) [3] [4]
  • Mechanistic Studies:
    • Perform RNA-seq to identify differentially expressed pathways (e.g., lipid metabolism).
    • Validate findings with RT-qPCR and Western blotting for key targets like SREBP1.
    • Conduct rescue experiments by overexpressing SREBP1 to confirm its role in mediating this compound's effects [3] [4].
  • In Vivo Validation:
    • Use orthotopic xenograft GBM mouse models to confirm tumor growth inhibition [4].

Research Applications and Perspectives

  • Oncology Drug Development: this compound serves as a valuable tool compound for studying Aurora kinase biology and their inhibition as an anti-cancer strategy.
  • Cancer Metabolism Research: Its identified role in suppressing the SREBP1/lipid metabolism axis provides a starting point for exploring metabolic vulnerabilities in glioblastoma and other solid tumors [3] [4].
  • Safety and Off-Target Profiling: Findings that Aurora kinase inhibitors can impact neurite formation suggest that investigations into potential neurological side-effects are warranted for this drug class [5].

References

Comprehensive Application Notes and Protocols for TAK-901 in Solid Tumor In Vivo Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TAK-901

This compound is an investigational, novel, multitargeted small molecule inhibitor derived from a novel azacarboline kinase hinge-binder chemotype with time-dependent, tight-binding inhibition properties. As a multitargeted Aurora B kinase inhibitor, this compound represents a promising therapeutic approach for diverse cancer types, particularly solid tumors. The compound exhibits distinctive selectivity profiles across kinase families, demonstrating potent inhibition of Aurora B while showing significantly less activity against Aurora A in biochemical assays. This unique selectivity profile potentially translates to differentiated efficacy and safety compared to other Aurora kinase inhibitors [1].

Beyond its primary Aurora kinase targets, this compound has demonstrated potent activity against additional kinases in intact cells, including FLT3 and FGGR2, though it inhibits multiple kinases in biochemical assays. This targeted profile in cellular environments suggests potential advantages for specific therapeutic applications. This compound has entered phase I clinical trials in patients with a diverse range of cancers, marking its transition from preclinical to clinical development [1]. The pharmacological profile of this compound supports its investigation as a potential therapeutic agent for solid tumors, with compelling evidence from multiple in vivo models warranting standardized study approaches.

Mechanism of Action

Primary Molecular Targets

This compound primarily functions as a potent Aurora B kinase inhibitor with a distinctive binding mechanism characterized by time-dependent, tight-binding kinetics. Aurora B, encoded by the AURKB gene located on chromosome 17p13.1, serves as an enzymatic component of the Chromosomal Passenger Complex (CPC), which ensures faithful chromosome segregation and promotes correct biorientation of chromosomes on the mitotic spindle [2] [3]. The compound exhibits differential inhibition across Aurora kinase family members, showing significantly greater potency against Aurora B compared to Aurora A. This selective profile potentially translates to improved therapeutic index in clinical applications [1].

At the molecular level, this compound binds to the ATP-binding pocket of Aurora B, competitively inhibiting adenosine triphosphate (ATP) binding and subsequent autophosphorylation and kinase activation. This binding disrupts the catalytic activity of the kinase domain, which consists of an N-terminal β-stranded lobe and a C-terminal α-helical lobe connected by a flexible hinge region that enables active kinase conformation. Inhibition of Aurora B by this compound leads to suppression of histone H3 phosphorylation at Ser10, a well-established biomarker of Aurora B activity, and induces polyploidy in treated cancer cells [1] [4].

Additional Mechanisms

Recent investigations have revealed that this compound exerts additional antitumor mechanisms beyond Aurora kinase inhibition. In glioblastoma models, this compound significantly downregulates the SREBP1-mediated lipid metabolism pathway, suppressing key lipid metabolism genes including those involved in fatty acid synthesis and cholesterol homeostasis [4] [5]. This metabolic regulation represents a novel mechanism contributing to this compound's antitumor efficacy, particularly in energy-dependent cancer cells reliant on enhanced lipogenesis.

The diagram below illustrates the dual mechanisms of this compound action:

G cluster_primary Primary Mechanism: Aurora Kinase Inhibition cluster_secondary Secondary Mechanism: Metabolic Reprogramming TAK901 TAK901 AuroraBInhibition Aurora B Kinase Inhibition TAK901->AuroraBInhibition SREBP1Inhibition SREBP1 Pathway Inhibition TAK901->SREBP1Inhibition HistoneH3 Suppressed Histone H3 Phosphorylation (Ser10) AuroraBInhibition->HistoneH3 ChromosomalSegregation Defective Chromosomal Segregation HistoneH3->ChromosomalSegregation Polyploidy Polyploidy Induction ChromosomalSegregation->Polyploidy MitoticArrest Mitotic Arrest Polyploidy->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis AntitumorActivity Antitumor Activity Apoptosis->AntitumorActivity LipidMetabolism Disrupted Lipid Metabolism SREBP1Inhibition->LipidMetabolism FattyAcidSynthesis Suppressed Fatty Acid Synthesis LipidMetabolism->FattyAcidSynthesis CholesterolHomeostasis Altered Cholesterol Homeostasis LipidMetabolism->CholesterolHomeostasis MetabolicStress Metabolic Stress FattyAcidSynthesis->MetabolicStress CholesterolHomeostasis->MetabolicStress CellDeath Cell Death MetabolicStress->CellDeath CellDeath->AntitumorActivity

In Vivo Efficacy Data

Efficacy Across Solid Tumor Models

This compound has demonstrated broad-spectrum antitumor activity across multiple human solid tumor xenograft models in preclinical studies. The compound exhibited particularly potent activity against ovarian cancer A2780 models, where complete regression was observed following treatment [1]. Additionally, this compound displayed significant efficacy against various other solid tumor types in rodent xenografts, highlighting its potential as a therapeutic agent for diverse oncology indications.

In glioblastoma (GBM) models, this compound remarkably inhibited tumor growth in orthotopic xenograft mouse models, demonstrating its ability to cross the blood-brain barrier and exert activity against central nervous system tumors. The compound significantly reduced cell viability, self-renewal capacity, migration, and invasion capabilities of both conventional GBM cell lines and patient-derived glioma stem cells (GSCs), while inducing apoptosis and cell cycle arrest [4] [5]. This comprehensive antitumor activity positions this compound as a promising candidate for further investigation in solid tumor malignancies.

Quantitative Efficacy Metrics

Table 1: In Vivo Efficacy of this compound Across Solid Tumor Models

Tumor Model Dosing Regimen Treatment Duration Key Findings Reference
Ovarian Cancer A2780 Not specified Not specified Complete regression observed [1]
Glioblastoma Orthotopic Xenografts Not specified Not specified Significant inhibition of tumor growth; Reduced GSC self-renewal [4] [5]
Various Solid Tumor Xenografts Not specified Not specified Potent activity against multiple human solid tumor types [1]
Pharmacodynamic Biomarkers

This compound treatment induces consistent pharmacodynamic responses correlating with Aurora B inhibition and compound retention in tumor tissue. Key measurable biomarkers include:

  • Suppressed histone H3 phosphorylation at Ser10: A direct marker of Aurora B inhibition, quantifiable through Western blotting or immunohistochemistry [1] [4]
  • Induction of polyploidy: Resulting from aberrant mitosis and cytokinesis failure, detectable by flow cytometry or chromosomal analysis [1]
  • Downregulation of SREBP1 activation: Observed in GBM models, measurable through reduced expression of lipid metabolism genes [4] [5]
  • Altered expression of cell cycle regulators: Including modulation of phospho-GSK-3β and c-Myc levels [4]

Table 2: Pharmacodynamic Biomarkers for this compound Response Monitoring

Biomarker Detection Method Biological Significance Time Course
Phospho-Histone H3 (Ser10) Western blot, IHC Direct measure of Aurora B inhibition Early (24-48 hours)
Polyploidy Flow cytometry, Karyotyping Mitotic disruption and failed cytokinesis Mid-term (48-72 hours)
SREBP1 cleavage Western blot Lipid metabolism pathway disruption Mid-term (72-96 hours)
Lipid metabolism genes RT-qPCR, RNA-seq Downstream metabolic effects Late (96+ hours)

In Vivo Study Design Protocol

Animal Model Selection

Rodent xenograft models represent the established standard for evaluating this compound efficacy in solid tumors. Researchers should employ immunodeficient mice (e.g., BALB/c nu/nu or similar strains) to accommodate human tumor cell implantation. The selection of appropriate tumor models should align with research objectives, with the following considerations:

  • Cell line-derived xenografts (CDX): Utilize established human cancer cell lines such as A2780 (ovarian cancer) or U87MG (glioblastoma) for standardized, reproducible tumor growth [1] [4]
  • Patient-derived xenografts (PDX): Implement patient-derived GBM models for clinically relevant studies, particularly when investigating glioma stem cell populations [4] [5]
  • Orthotopic implantation: Employ orthotopic GBM models for brain tumor studies to maintain appropriate tumor microenvironment [4]
  • Subcutaneous implantation: Use subcutaneous models for convenient tumor measurement and drug response monitoring across various solid tumor types

Tumor cells should be implanted according to model-specific protocols, allowing establishment of palpable tumors (typically 50-100 mm³) before randomization into treatment and control groups.

Dosing Regimen Design

Based on preclinical evidence, the following dosing strategy is recommended:

  • Formulation: this compound should be prepared in suitable vehicles for in vivo administration, with appropriate solubility and stability characteristics [1]
  • Route of administration: While specific routes weren't detailed in available literature, Aurora kinase inhibitors typically employ intravenous, intraperitoneal, or oral gavage routes based on compound properties
  • Dosing schedule: Implement intermittent scheduling to balance efficacy and toxicity management, potentially incorporating recovery periods between treatment cycles
  • Dose escalation: Include multiple dose levels (low, medium, high) to establish dose-response relationships and identify optimal biological dosing

Treatment duration should extend for multiple cycles (typically 2-4 weeks) with continuous monitoring of tumor growth and animal well-being.

Experimental Groups and Controls

A comprehensive study design should include the following experimental groups:

  • Vehicle control: Animals receiving formulation vehicle only
  • This compound treatment groups: Multiple dose levels to establish efficacy and potential dose-dependent toxicity
  • Positive control: Standard-of-care chemotherapeutic agent appropriate for the tumor model being studied

Group sizes should provide sufficient statistical power, typically n=6-10 animals per group, with randomization based on initial tumor volume to ensure equivalent distribution across groups.

Detailed Experimental Methods

Compound Formulation and Administration

This compound formulation requires careful preparation to ensure stability, bioavailability, and reproducible dosing. While specific formulation details weren't provided in the available literature, the following protocol represents a standardized approach for small molecule kinase inhibitors:

  • Vehicle preparation: Prepare fresh vehicle solution appropriate for the administration route (e.g., saline-based for intravenous, carboxymethylcellulose for oral gavage)
  • Compound weighing: Accurately weigh this compound powder using an analytical balance
  • Solution preparation: Dissolve this compound in vehicle with appropriate mixing, potentially including mild heating or sonication if needed for complete dissolution
  • Dose verification: Confirm concentration and homogeneity of the dosing solution
  • Administration: Administer calculated volume based on animal body weight, typically ranging from 5-10 mL/kg

Dosing solutions should be prepared fresh daily or stability-tested if prepared in advance, with records maintained for formulation details, storage conditions, and administration times.

Tumor Measurement and Response Assessment

Tumor growth monitoring should follow standardized protocols for accurate efficacy assessment:

  • Caliper measurements: Measure tumor dimensions (length and width) 2-3 times weekly using digital calipers
  • Volume calculation: Calculate tumor volume using the formula: V = (L × W²) / 2, where L is the longest diameter and W is the perpendicular diameter
  • Body weight recording: Monitor animal weights simultaneously with tumor measurements as an indicator of overall health and potential toxicity
  • Clinical observations: Document general animal condition, activity level, and any signs of distress

Response criteria should be defined prospectively, typically including:

  • Tumor growth inhibition (TGI): Percentage reduction in tumor volume compared to control groups
  • Partial response (PR): >50% reduction in tumor volume but less than complete resolution
  • Complete response (CR): Non-palpable tumor during treatment period
  • Progressive disease (PD): Significant increase in tumor volume during treatment
Tissue Collection and Processing

Endpoint analyses require proper tissue collection and processing for downstream applications:

  • Euthanasia and necropsy: Euthanize animals at defined endpoints or when humane criteria are met
  • Tumor collection: Excise tumors, record final weights and dimensions, and divide for multiple applications:
    • Snap-freezing: Flash-freeze portions in liquid nitrogen for molecular analyses (Western blot, RNA/DNA extraction)
    • Formalin fixation: Immerse tissue in 10% neutral buffered formalin for histopathology and immunohistochemistry
    • Fresh processing: Prepare single-cell suspensions for flow cytometry or immediate cell culture
  • Normal tissue collection: Harvest selected normal tissues (e.g., liver, kidney, bone marrow) for comparative toxicity assessments
Biomarker Analysis Techniques

Pharmacodynamic assessments should employ multiple complementary techniques:

5.4.1 Western Blotting for Histone H3 Phosphorylation
  • Protein extraction: Homogenize tumor tissue in RIPA buffer with protease and phosphatase inhibitors
  • Protein quantification: Determine concentration using BCA or Bradford assay
  • Gel electrophoresis: Separate 20-30 μg protein on 4-20% gradient SDS-PAGE gels
  • Transfer: Transfer to PVDF membranes using standard protocols
  • Blocking and incubation: Block with 5% BSA, then incubate with primary antibodies:
    • Anti-phospho-histone H3 (Ser10) (#53348T, CST) at 1:1000 dilution
    • Anti-histone H3 (#4499s, CST) at 1:2000 dilution as loading control
  • Detection: Incubate with appropriate HRP-conjugated secondary antibodies and develop with ECL reagent
5.4.2 Immunohistochemistry for Tissue Biomarkers
  • Tissue processing: Embed formalin-fixed tissues in paraffin and section at 4-5μm thickness
  • Deparaffinization and antigen retrieval: Use standard xylene/ethanol series followed by heat-mediated antigen retrieval in citrate buffer
  • Blocking and antibody incubation: Block endogenous peroxidase and non-specific binding, then incubate with primary antibodies:
    • Anti-Ki67 (Servicebio) for proliferation assessment
    • Anti-phospho-histone H3 (Ser10) for mitotic index
    • Anti-cleaved caspase-3 for apoptosis detection
  • Visualization and quantification: Use appropriate detection systems and counterstaining, followed by quantitative image analysis
5.4.3 Lipid Metabolism Gene Expression Analysis
  • RNA extraction: Isolate total RNA from frozen tumor tissues using TRIzol or column-based methods
  • Reverse transcription: Synthesize cDNA using high-capacity reverse transcription kits
  • Quantitative PCR: Perform RT-qPCR using SYBR Green or TaqMan chemistry with primers for:
    • SREBF1 and downstream targets (ACLY, FASN, SCD)
    • Housekeeping genes (GAPDH, ACTB) for normalization
  • Data analysis: Calculate relative expression using ΔΔCt method compared to control groups

The experimental workflow for assessing this compound efficacy and mechanisms is summarized below:

G cluster_study_design In Vivo Study Design Phase cluster_tissue_analysis Endpoint Analysis Phase cluster_molecular_methods Key Analytical Methods ModelEstablishment Tumor Model Establishment (CDX/PDX in immunodeficient mice) Randomization Randomization by Tumor Volume ModelEstablishment->Randomization DosingRegimen This compound Treatment (Multiple dose levels + vehicle control) Randomization->DosingRegimen Monitoring Longitudinal Monitoring (Tumor volume, body weight, clinical signs) DosingRegimen->Monitoring TissueCollection Tissue Collection & Processing Monitoring->TissueCollection MolecularAnalysis Molecular & Histological Analyses TissueCollection->MolecularAnalysis DataIntegration Data Integration & Interpretation MolecularAnalysis->DataIntegration WesternBlot Western Blotting (p-Histone H3, SREBP1, Aurora A/B) MolecularAnalysis->WesternBlot IHC Immunohistochemistry (Ki67, p-Histone H3, Cleaved Caspase-3) MolecularAnalysis->IHC RTqPCR RT-qPCR (Lipid metabolism genes) MolecularAnalysis->RTqPCR FlowCytometry Flow Cytometry (Cell cycle, polyploidy) MolecularAnalysis->FlowCytometry

Technical Considerations and Troubleshooting

Optimal Dosing Strategy

Determining the optimal biological dose for this compound requires careful consideration beyond maximum tolerated dose. Researchers should:

  • Incorporate pharmacodynamic endpoints to confirm target engagement at selected dose levels
  • Consider alternative scheduling such as intermittent dosing to manage potential toxicity while maintaining efficacy
  • Implement dose-ranging studies to establish the relationship between exposure, target modulation, and antitumor effect
  • Monitor compound exposure through plasma pharmacokinetics when feasible to correlate with efficacy findings
Biomarker Implementation Strategy

Successful biomarker implementation enhances study value and interpretation:

  • Establish baseline measurements for key biomarkers before treatment initiation
  • Implement temporal sampling where feasible to capture dynamic changes in biomarker expression
  • Utilize multiple complementary techniques to validate findings across platforms
  • Correlate biomarker modulation with antitumor response to establish pharmacodynamic relationships
Data Interpretation Guidelines

Comprehensive data analysis should incorporate multiple dimensions:

  • Efficacy assessment: Evaluate tumor growth inhibition, response rates, and potential regressions
  • Pharmacodynamic correlation: Relate biomarker changes to dosing and efficacy outcomes
  • Toxicity evaluation: Monitor body weight, clinical observations, and hematological parameters
  • Mechanistic insights: Integrate molecular data to confirm proposed mechanisms of action

Conclusion

These Application Notes and Protocols provide a comprehensive framework for evaluating this compound in solid tumor in vivo models. The structured approach to study design, implementation, and analysis supports robust preclinical investigation of this multitargeted Aurora B kinase inhibitor. The integration of traditional efficacy endpoints with mechanism-based pharmacodynamic biomarkers enables thorough compound characterization and facilitates translational decisions.

Researchers should adapt these protocols to address specific research questions while maintaining core principles of appropriate model selection, controlled dosing, and multidimensional endpoint analysis. The consistent reporting of methodology details enhances reproducibility and enables cross-study comparisons, contributing to the collective understanding of this compound's therapeutic potential in solid tumors.

References

TAK-901 and BCL-xL Inhibition Combo: Application Notes & Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

The combination of Aurora B and BCL-xL inhibitors represents a promising synthetic lethal strategy for cancer treatment. Aurora B kinase is crucial for chromosome segregation and cytokinesis, and its dysregulation is common in many cancers [1] [2]. The inhibitor TAK-901 potently targets Aurora B, leading to defective mitosis and the formation of polyploid cells. However, these polyploid cells often survive the initial treatment, limiting the therapeutic efficacy of this compound as a single agent [2].

Research has demonstrated that these this compound-induced polyploid cells are uniquely vulnerable to concurrent BCL-xL inhibition. Mechanistically, this compound treatment induces active BAX, a key pro-apoptotic protein. The anti-apoptotic protein BCL-xL normally protects cells from BAX-mediated apoptosis. Therefore, when BCL-xL is inhibited in the presence of this compound, the pathway to cell death is unblocked, leading to synergistic cancer cell killing [1] [2]. This combination effectively redirects the cellular response from survival and senescence towards apoptosis [3] [4].

Materials and Reagents

  • Cell Lines: The protocols were established using human cancer cell lines such as HCT116 (colorectal carcinoma) and SW480 (colorectal carcinoma) [1] [2]. Other lines used in related research include melanoma lines like A375 [3].
  • Small Molecule Inhibitors:
    • This compound: A potent Aurora B inhibitor [1] [5].
    • BCL-xL Inhibitors: ABT-263 (Navitoclax) is a dual BCL-2/BCL-xL inhibitor used in these studies [2]. For greater specificity, a BCL-xL selective inhibitor like A-1155463 can be employed [6].
  • siRNAs: For genetic validation, SilencerSelect siRNAs targeting BCL2L1 (the gene encoding BCL-xL), BAX, BAK, and a non-targeting negative control are recommended [2].
  • Assay Kits:
    • Cell Viability: CellTiter-Glo Luminescent Cell Viability Assay (Promega) [2] [3].
    • Apoptosis: Caspase-Glo 3/7 Assay (Promega) or Annexin V staining kits [2] [3].
  • Key Antibodies:
    • Immunoprecipitation/Western Blotting: Anti-BAX (6A7 for active conformation, #2772), Anti-BCL-xL (#2764), Anti-pHistoneH3 (#9715), Anti-PARP, Anti-GAPDH (#2118) [2].

Detailed Experimental Protocols

Protocol 1: Cell Viability and Combination Synergy Assay

This protocol assesses the combined effect of this compound and a BCL-xL inhibitor on cell proliferation and determines the synergy of the combination.

  • Cell Seeding: Seed cells (e.g., HCT116, SW480) in 96-well plates at a density of 2,000-5,000 cells per well in complete medium and culture for 24 hours [2] [3].
  • Compound Treatment:
    • Prepare a dilution series of this compound and the BCL-xL inhibitor (e.g., ABT-263) in DMSO, then in culture medium.
    • Treat cells in a matrix format, exposing them to various concentrations of this compound alone, the BCL-xL inhibitor alone, and their combinations. Include DMSO-only treated cells as a vehicle control.
    • Incubate the plates for 72 hours [2].
  • Viability Measurement:
    • Equilibrate plates to room temperature.
    • Add a volume of CellTiter-Glo reagent equal to the volume of culture medium in each well.
    • Mix on an orbital shaker for 2 minutes to induce cell lysis.
    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
    • Record luminescence using a plate reader [2].
  • Data Analysis:
    • Normalize luminescence readings to the vehicle control (DMSO) to calculate percent cell viability.
    • Analyze combination effects using software such as SynergyFinder and apply the Bliss Independence model.
    • A Bliss score > 10 indicates synergy, between -10 and 10 indicates an additive effect, and < -10 indicates antagonism [6].
Protocol 2: siRNA Transfection and Genetic Validation

This protocol uses siRNA-mediated gene knockdown to validate the genetic interaction between AURKB and BCL2L1.

  • Reverse Transfection:
    • Dilute Lipofectamine RNAiMAX transfection reagent in serum-free medium and incubate for 5 minutes.
    • Combine the diluted reagent with SilencerSelect siRNAs (e.g., targeting BCL2L1, BAX, or non-targeting control) to a final concentration of 10 nM.
    • Incubate the complex for 20 minutes at room temperature.
    • Seed HCT116 cells directly into the siRNA-lipid complex-containing wells at 2,000 cells per well in a 96-well plate [2].
  • Compound Treatment: 24 hours after transfection, add this compound or DMSO to the wells.
  • Viability Assessment: After an additional 72 hours of incubation, measure cell viability using the CellTiter-Glo assay as described in Protocol 1 [2].
Protocol 3: Apoptosis and Mechanistic Analysis

This protocol evaluates the induction of apoptosis and the underlying molecular mechanism.

  • Caspase-3/7 Activation Assay:
    • Seed and treat cells with compounds in a white-walled 96-well plate as in Protocol 1.
    • After treatment (e.g., 24-48 hours), add an equal volume of Caspase-Glo 3/7 reagent to each well.
    • Mix gently, incubate at room temperature for 30-60 minutes, and measure luminescence. Increased luminescence indicates caspase activation and apoptosis [2].
  • Analysis of Active BAX by Immunoprecipitation:
    • After treatment, lyse cells in CHAPS lysis buffer (e.g., 1% CHAPS).
    • Immunoprecipitation: Incubate cell lysates with the BAX 6A7 antibody (which recognizes the active conformation of BAX) overnight at 4°C. Use Protein A/G beads to pull down the immune complex.
    • Western Blotting: Resolve the immunoprecipitated proteins and total cell lysates by SDS-PAGE. Transfer to a membrane and probe with a general BAX antibody to detect both total and active BAX levels [2].

Expected Results and Data Interpretation

Table 1: Summary of Key Experimental Outcomes
Experiment Key Readout Expected Result with Combination Biological Interpretation
Viability & Synergy Cell Viability (% Control), Bliss Score Significant reduction in viability; Bliss score > 10 [6] Synergistic cell death
Genetic Validation Cell Viability after siRNA + this compound Enhanced sensitivity with BCL2L1 knockdown [2] Confirms BCL-xL as a synthetic lethal partner
Apoptosis Assay Caspase-3/7 Activity (Luminescence) Strong increase in luminescence [2] [3] Induction of mitochondrial apoptosis
Mechanistic Studies Levels of Active BAX (6A7 IP) Increased BAX activation [1] [2] Elucidation of molecular mechanism

Workflow and Signaling Pathway Visualizations

The following diagrams illustrate the experimental workflow and the underlying molecular mechanism of the combination therapy.

workflow Start Seed cancer cells (HCT116, SW480) A Transfect with siRNA (or pre-treat) Start->A B Treat with Compounds: - DMSO (Control) - this compound only - BCL-xL inh. only - Combination A->B C Incubate for 72 hours B->C D Assay Endpoints: • Cell Viability (CellTiter-Glo) • Apoptosis (Caspase-Glo 3/7) C->D E Mechanistic Analysis: • Western Blot (BCL-xL, p-H3) • BAX IP (6A7 antibody) D->E F Data Analysis: • Synergy (Bliss Model) • Statistical Testing E->F

mechanism TAK901 This compound AURKB Inhibits Aurora B (AURKB) TAK901->AURKB Polyploidy Mitotic Defects & Polyploid Cell Formation AURKB->Polyploidy p53 p53 Activation Polyploidy->p53 BAX BAX Activation (Mitochondrial translocation) p53->BAX Apoptosis Mitochondrial Outer Membrane Permeabilization (MOMP) BAX->Apoptosis Synergistic Effect BCLxL_inh BCL-xL Inhibitor (e.g., ABT-263) BCLxL Inhibits BCL-xL BCLxL_inh->BCLxL BCLxL->Apoptosis Synergistic Effect Caspases Caspase-3/7 Activation Apoptosis->Caspases CellDeath Apoptotic Cell Death Caspases->CellDeath

Troubleshooting and Optimization Tips

  • Lack of Synergy: If synergy is not observed, consider titrating the compound concentrations more finely or extending the treatment time. Verify the activity of your inhibitor stocks and ensure the cell line used expresses wild-type p53 for the full effect, as the p53-p21 axis is involved in the response [3] [4].
  • High Background Cell Death: If the vehicle control shows high cell death, reduce the cell seeding density or check for mycoplasma contamination.
  • Weak BAX Activation Signal: For immunoprecipitation of active BAX, ensure lysis is performed with a mild detergent like CHAPS and avoid over-lysing the cells, which can cause non-specific protein release.

Safety and Compliance Notes

  • All experiments involving chemical compounds should be performed in accordance with local institutional safety guidelines for handling and disposal.
  • Use personal protective equipment (PPE) and work in a certified biosafety cabinet when handling human cell lines.
  • Properly dispose of compound waste according to your institution's chemical hygiene plan.

Future Research Directions

  • Translational Studies: The efficacy of this combination should be validated in more complex models, such as patient-derived organoids (PDOs) and in vivo xenograft models, to better predict clinical response [3].
  • Biomarker Identification: Research is needed to identify biomarkers that predict sensitivity to this combination, such as the status of p53, BAX, or the baseline levels of BCL-xL [3] [4].
  • Addressing Toxicity: A known challenge of BCL-xL inhibitors like navitoclax is on-target thrombocytopenia. Exploring novel formulations (e.g., albumin nanocomplexes) or alternative dosing schedules could help mitigate this toxicity and improve the therapeutic window [7].

References

Application Note: Assessing Caspase-3/7 Activity in Apoptosis Research

Author: Smolecule Technical Support Team. Date: February 2026

Purpose: This document provides a standardized protocol for fluorometrically measuring caspase-3/7 activity, a key executioner phase of apoptosis. This assay is useful for evaluating the efficacy of novel therapeutic compounds, such as EPHA2 inhibitors [1].

Introduction: Caspase-3 and -7 are effector caspases critical for apoptosis execution, cleaving substrates after the Asp-Glu-Val-Asp (DEVD) sequence [2] [3] [4]. This assay uses cell lysates and a fluorogenic DEVD-containing substrate. Upon cleavage by active caspase-3/7, a fluorescent product is released, proportional to apoptotic activity [2] [3].

Detailed Experimental Protocol

Cell Preparation and Treatment
  • Cell Culture: Maintain and plate appropriate cell lines (e.g., prostate cancer lines for TAK-901 studies [1]) in recommended media.
  • Treatment: Treat cells with your experimental agent (e.g., This compound). Include a positive control for apoptosis induction, such as 20 µM camptothecin, and a negative control (e.g., vehicle like 0.2% DMSO) [3]. To confirm caspase-dependent apoptosis, pre-treat a sample with a pan-caspase inhibitor like Z-VAD-FMK [3].
Cell Lysis
  • After treatment, harvest cells and pellet them by centrifugation.
  • Wash the cell pellet with cold PBS.
  • Lyse the cell pellet on ice using a suitable lysis buffer for 10-30 minutes.
  • Clarify the lysate by centrifugation at high speed (e.g., >10,000 × g) for 10 minutes at 4°C. Transfer the supernatant to a new tube. The protein concentration should be determined for normalization.
Caspase Activity Assay

This protocol is adaptable for different fluorescent plate readers.

  • Reagent Setup: Prepare the reaction mix per sample as follows. Volumes can be scaled for multiple replicates. | Component | Volume | Notes | | :--- | :--- | :--- | | Assay Buffer | 50 µL | | | Caspase-3/7 Substrate | 0.5 µL | Typically a 200X stock [3] | | Clarified Cell Lysate | 50 µL | Use 100-200 µg of total protein [2] | | Total Volume | ~100 µL | |

  • Execution:

    • Pipette the reaction mix into a well of a black-walled, clear-bottom 96-well plate.
    • Incubate the plate at 37°C for 1-4 hours, protected from light.
    • Read fluorescence using a plate reader with the appropriate filters:
      • For Ac-DEVD-AMC substrate: Excitation 380 nm / Emission 420-460 nm [2].
      • For Z-DEVD-Rh 110 substrate: Excitation 500 nm / Emission 522 nm [3].

Data Interpretation and Optimization

Quantitative Data Summary

The table below summarizes key parameters from commercially available kits and published methods.

Assay Parameter Caspase-3 Kit (Cell Signaling) Caspase-3/7 Kit (STEMCELL) Protocol Notes
Detection Method Fluorometric Fluorometric Compatible with fluorescent plate readers [2] [3] [4].
Substrate Ac-DEVD-AMC Z-DEVD-Rh 110-DVED-Z Both are cleaved by caspase-3/7 [2] [3].
Ex/Emm (nm) 380 / 420-460 500 / 522
Sample Input 0.5-2x10^5 cells/well or 100 µg lysate protein Not specified Titrate cell number/lysate concentration for optimal signal [2].
Key Specificity Note Also detects caspase-7 activity Detects caspase-3/7 activity The DEVD sequence is a target for both caspases [2] [3].
Data Analysis
  • Subtract the fluorescence reading of the blank (assay buffer + substrate only) from all samples.
  • Normalize the fluorescence values to the total protein concentration in the lysate.
  • Calculate fold-change in activity by comparing normalized values of treated samples to the negative control.
  • Expected Outcome: Apoptotic inducer-treated cells should show significantly higher fluorescence than vehicle controls. This signal should be abolished in samples pre-treated with Z-VAD-FMK [3].

Pathway and Workflow Visualization

The following diagrams illustrate the biological context and experimental steps.

Diagram 1: Caspase Cascade in Apoptosis

This diagram shows the role of caspase-3/7 in apoptosis. Death signals activate initiator caspases (e.g., caspase-8/-9), which in turn cleave and activate executioner caspases-3/7. These executioners then cleave cellular substrates, leading to apoptotic cell death [5] [6] [4].

apoptosis_pathway DeathSignal Death Signal (e.g., this compound) InitiatorCaspases Initiator Caspases (Caspase-8, -9) DeathSignal->InitiatorCaspases ExecutionerCaspases Executioner Caspases (Caspase-3/7) InitiatorCaspases->ExecutionerCaspases Activation SubstrateCleavage Cleavage of Cellular Substrates ExecutionerCaspases->SubstrateCleavage DEVD Cleavage Apoptosis Apoptosis SubstrateCleavage->Apoptosis

Diagram 2: Experimental Workflow for Caspase-3/7 Assay

This flowchart outlines the key steps in the protocol, from cell treatment to data analysis.

experimental_workflow Start Plate & Treat Cells Harvest Harvest & Lysate Cells Start->Harvest AssayMix Prepare Assay Mix (Lysate + Buffer + Substrate) Harvest->AssayMix Incubate Incubate at 37°C (1-4 hours) AssayMix->Incubate Read Read Fluorescence (Plate Reader) Incubate->Read Analyze Analyze Data (Normalize to Protein) Read->Analyze

Important Considerations for Researchers

  • Specificity Note: The DEVD substrate is cleaved by both caspase-3 and caspase-7. To distinguish between them, additional methods like Western blotting are necessary [2].
  • Sample Quality: Ensure lysates are clear and free of debris. Optimize the amount of lysate protein to stay within the linear range of detection [2].
  • Compound Interference: When testing novel compounds, confirm they do not auto-fluoresce at the wavelengths used, as this can cause false positives.
  • Advanced Context: Caspases can have non-apoptotic roles, and their activity may be involved in other cell death pathways like pyroptosis [5] [4]. Correlate caspase-3/7 activity with other apoptotic markers for a definitive conclusion.

References

TAK-901 stock solution preparation and storage

Author: Smolecule Technical Support Team. Date: February 2026

TAK-901 Basic Properties & Stock Preparation

Table 1: Basic Physicochemical and Biochemical Properties of this compound

Property Description / Value
CAS Number 934541-31-8 [1] [2] [3]
Molecular Formula C₂₈H₃₂N₄O₃S [1] [3] [4]
Molecular Weight 504.64 g/mol [1] [3] [4]
Primary Targets Aurora A (IC₅₀ = 21 nM), Aurora B (IC₅₀ = 15 nM) [1] [2] [3]
Appearance Off-white to light yellow solid [1]
Solubility (DMSO) 65 - 101 mg/mL (~128 - 200 mM) [1] [3]

Table 2: Stock Solution Preparation, Storage, and Handling

Aspect Protocol Details
Recommended Solvent DMSO. Solutions are commonly prepared at a concentration of 10-100 mM [1] [3] [4].
Preparation Notes May require warming and brief ultrasonication to fully dissolve [5]. Use fresh, moisture-absorbing DMSO to avoid solubility issues [1] [3].

| Storage Conditions | Powder: Desiccate at -20°C [1] [4]. Stock Solution: Aliquot and store at -80°C for long-term storage (up to 2 years) or at -20°C for shorter periods (1 month to 1 year) [1] [4]. | | Stability | Avoid repeated freeze-thaw cycles. It is recommended to prepare small, single-use aliquots [4]. |

In Vitro Experimental Protocols

Cell Viability and Proliferation Assay

This protocol is used to determine the antiproliferative effects of this compound across various cancer cell lines [2].

  • Cell Seeding: Seed human cancer cell lines (e.g., HCT116, MCF-7, A549) in 96-well plates at a density of 2,000 cells/well and allow them to adhere overnight [2].
  • Compound Treatment: Treat cells with serial dilutions of this compound. The typical effective concentration range in published studies is 1 nM to 200 nM for 72 hours [2].
  • Viability Measurement: Add CellTiter-Glo Reagent to each well. After a 10-minute incubation at room temperature, measure the luminescent signal, which is proportional to the amount of ATP present and thus the number of viable cells [2].
  • Data Analysis: Calculate IC₅₀ values using software such as GraphPad Prism [2].
Analysis of Cell Cycle and Apoptosis

These methods are used to understand the mechanism of action of this compound, which involves cell cycle arrest and induction of apoptosis [2] [6].

  • Cell Cycle Analysis by Propidium Iodide (PI) Staining:

    • Treat cells (e.g., HCT116) with this compound (e.g., 20 nM for 24 hours) [2].
    • Harvest, wash with PBS, and fix in 70% ethanol at -20°C overnight [2].
    • Resuspend cells in PI staining solution (50 μg/mL PI, 100 μg/mL RNase A, 0.1% Triton X-100 in PBS) and incubate at 37°C for 30 minutes [2].
    • Analyze DNA content using a flow cytometer. Expect an accumulation of cells in the G2/M phase (e.g., an increase from 16% to 62%) [2].
  • Apoptosis Detection by Annexin V/PI Staining:

    • Treat cells (e.g., MCF-7) with this compound (e.g., 30 nM for 48 hours) [2].
    • Harvest and stain cells with Annexin V-FITC and PI in binding buffer for 15 minutes in the dark [2].
    • Analyze by flow cytometry to distinguish early apoptotic (Annexin V+/PI-) and late apoptotic (Annexin V+/PI+) cells. Treatment can induce a significant increase (e.g., 42%) in apoptotic cells [2].
Western Blot for Target Engagement

This protocol confirms the inhibition of Aurora B kinase activity by measuring the phosphorylation of its substrate [2] [6].

  • Cell Treatment and Lysis: Treat cells (e.g., HCT116) with a dose range of this compound (2-50 nM for 6 hours). Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors [2].
  • Gel Electrophoresis and Transfer: Load 30 μg of protein per lane for SDS-PAGE, then transfer to a PVDF membrane [2].
  • Antibody Probing: Probe the membrane with the following primary antibodies:
    • Anti-phospho-Histone H3 (Ser10) to assess Aurora B inhibition [2] [6].
    • Anti-total Histone H3 and β-Actin as loading controls [2].
  • Detection: Use enhanced chemiluminescence (ECL) reagent for detection. A dose-dependent reduction in phospho-Histone H3 signal is expected, with up to 90% reduction at 20 nM [2].

The following diagram illustrates the logical flow of key in vitro experiments and the expected outcomes that demonstrate this compound's mechanism of action.

G Start This compound Treatment InVitro In Vitro Experiments Start->InVitro WB Western Blot InVitro->WB FCM1 Flow Cytometry (Cell Cycle) InVitro->FCM1 FCM2 Flow Cytometry (Apoptosis) InVitro->FCM2 M1 Aurora B Inhibition WB->M1 e.g., ↓p-Histone H3 M2 G2/M Phase Arrest FCM1->M2 e.g., Polyploidy M3 Induction of Apoptosis FCM2->M3 e.g., ↑Annexin V+ Mech Key Mechanisms Outcome Reduced Cell Viability M1->Outcome M2->Outcome M3->Outcome

In Vivo Administration Protocols

Formulation and Dosing

This compound has shown efficacy in rodent xenograft models. Here are common formulation and dosing strategies.

Table 3: In Vivo Formulation and Dosing Strategies for this compound

Route Example Formulation Dosing Regimen (Example) Reported Efficacy
Intravenous (IV) Not fully detailed in results; likely Captisol-based for clinical trials [7]. 30-40 mg/kg/injection, twice daily on 2 consecutive days per week [1] [2]. Tumor stasis in A2780 and AML MV4-11 models [1].
Oral (PO) Suspension in 0.5% CMC-Na [2] [8]. 30-40 mg/kg, administered via oral gavage once daily for 14-18 days [2]. ~80% tumor growth inhibition in HCT116 and HT-29 xenografts [2].
Efficacy and Biomarker Analysis
  • Xenograft Models: The compound's efficacy has been demonstrated in models including HCT116 (colorectal cancer) and A2780 (ovarian cancer) in immunocompromised mice [1] [2].
  • Biomarker Assessment: To confirm target engagement in vivo, tumor tissues can be analyzed via immunohistochemistry (IHC) for a reduction in phospho-Histone H3 (Ser10) staining, a direct marker of Aurora B inhibition [2].

Key Considerations for Your Research

  • Beyond Aurora Kinases: Recent research indicates that this compound's anticancer effects may also involve the inhibition of lipid metabolism pathways by suppressing SREBP1, a key transcription factor. This provides an additional mechanism to investigate, especially in resistant cancer models [6].
  • Clinical Status: Be aware that this compound has been evaluated in Phase I clinical trials for advanced solid tumors, lymphoma, and leukemias. These trials have been completed, and no further development has been reported in the search results [3] [7].

References

TAK-901 in vitro cell culture concentration

Author: Smolecule Technical Support Team. Date: February 2026

TAK-901 Working Concentrations

Purpose / Assay Type Cell Lines / Models Recommended Concentration Key Findings / Effects
General Anti-proliferation [1] [2] Various human cancer cell lines (e.g., PC3 prostate cancer, HL60 leukemia, GBM cell lines, Glioma Stem Cells (GSCs)) IC₅₀: 40 - 500 nM Inhibits cell proliferation [1] [2].
Cell Cycle Arrest (G2/M Phase) [1] [3] HCT116 colorectal cancer 20 nM for 24 hours Significant increase in G2/M phase (from 16% to 62%); induces polyploidy [1] [3].
Induction of Apoptosis [1] [3] MCF-7 breast cancer 30 nM for 48 hours 42% increase in annexin V-positive cells; increased cleaved caspase-3 and PARP [3].
Target Inhibition (Biomarker) [1] [3] HCT116 cells 2 - 50 nM for 6 hours Dose-dependent reduction of phospho-histone H3 (Ser10) (90% reduction at 20 nM) [3].
Inhibition of Stem Cell Phenotype [1] Patient-derived Glioma Stem Cells (GSCs) Not specified (effects observed) Reduces cell viability, self-renewal, migration, and invasion [1].

Experimental Protocol Guide

Here is a detailed methodology for a standard anti-proliferation assay, which can be adapted for other endpoints like cell cycle analysis or apoptosis.

Cell Viability and Anti-proliferation Assay [3]

This protocol uses the CellTiter-Glo luminescent method to measure ATP levels as an indicator of viable cells.

  • 1. Cell Seeding:

    • Use human cancer cell lines (e.g., HCT116, MCF-7, A549, U87MG).
    • Seed cells in 96-well plates at a density of 2,000 - 5,000 cells per well in 100 µL of complete growth medium.
    • Incub the plates overnight at 37°C in a 5% CO₂ incubator to allow cell attachment.
  • 2. Compound Treatment:

    • Prepare a serial dilution of this compound in DMSO. The final concentration in the assays typically ranges from 1 nM to 200 nM [3].
    • Add the compound to the cells. The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid cytotoxicity.
    • Include vehicle control wells (DMSO only) and blank wells (medium only).
    • Incubate the treated cells for 72 hours at 37°C with 5% CO₂.
  • 3. Viability Measurement:

    • After incubation, equilibrate the plate and the CellTiter-Glo reagent to room temperature for about 30 minutes.
    • Add a volume of CellTiter-Glo reagent equal to the volume of culture medium present in each well (e.g., 100 µL).
    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
    • Measure the luminescence using a microplate reader.
  • 4. Data Analysis:

    • Average the luminescence readings from the blank wells and subtract this value from all other readings.
    • Calculate the percentage of cell viability in the treated groups relative to the vehicle control group.
    • Plot the dose-response curve and calculate the IC₅₀ value (the concentration that inhibits 50% of cell proliferation) using non-linear regression analysis in software like GraphPad Prism.

Mechanism of Action and Cellular Signaling

This compound exerts its effects by inhibiting Aurora kinases, which are key regulators of mitosis. The following diagram illustrates the primary signaling pathway and cellular consequences of this compound treatment.

G cluster_primary Key Anti-Tumor Effects TAK901 This compound Treatment AuroraB Inhibits Aurora B Kinase TAK901->AuroraB Primary Target HistoneH3 Suppresses Histone H3 (Ser10) Phosphorylation AuroraB->HistoneH3 Biomarker SREBP1 Downregulates SREBP1 (Lipid Metabolism) AuroraB->SREBP1 Downstream Effect [1] CellCycle G2/M Phase Cell Cycle Arrest HistoneH3->CellCycle Disrupted Mitosis Polyploidy Induction of Polyploidy CellCycle->Polyploidy Apoptosis Activation of Apoptosis Polyploidy->Apoptosis Metabolism Disruption of Lipid Metabolism SREBP1->Metabolism Metabolism->Apoptosis Contributes to [1]

Key Considerations for Researchers

  • Solubility and Storage: this compound is typically dissolved in DMSO at a stock concentration of 2-10 mM. Aliquot and store at -20°C to avoid freeze-thaw cycles and moisture absorption [4] [2].
  • Time-Dependent Inhibition: Be aware that this compound exhibits time-dependent, tight-binding inhibition of Aurora B, meaning its effects may strengthen with prolonged exposure [2] [3].
  • Off-Target Effects: At higher concentrations, this compound can inhibit other kinases like FLT3 and FGFR2. Include specific biomarkers (e.g., phospho-histone H3 for Aurora B) to confirm on-target activity in your experimental system [2].
  • Beyond Mitosis: Recent research shows this compound downregulates SREBP1, a master regulator of lipid metabolism, revealing a non-mitotic mechanism for inhibiting tumor growth, particularly in glioblastoma [1].

References

TAK-901 Solubility and Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physicochemical and solubility data for TAK-901 from supplier specifications and a foundational research article.

Property Details
Molecular Weight 504.64 g/mol [1] [2]
CAS Number 934541-31-8 [3] [1] [2]
Chemical Formula C₂₈H₃₂N₄O₃S [1] [2]
Physical Form Off-white to light yellow solid [1]
Purity Typically ≥98% [3]

| Solubility in DMSO | ~65 mg/mL (128.80 mM) [1] ~93 mg/mL (184.29 mM) [2] | | Recommended Solvent | DMSO [1] [2] [4] | | Solubility in Ethanol | < 1 mg/mL (insoluble or slightly soluble) [2] |

Stock Solution Preparation Guide

For preparing your stock solution, here is a standard preparation table based on the solubility data. Sonication is highly recommended to aid dissolution and ensure a homogeneous solution [1] [2].

Desired Concentration Amount of this compound per 1 mL of DMSO
10 mM 5.05 mg [1]
50 mM 25.23 mg [1]
100 mg/mL 100 mg [2]

The process for preparing a working solution can be summarized in the following workflow:

G Start Start: this compound solid (Off-white to light yellow) Step1 Weigh calculated amount of this compound powder Start->Step1 Step2 Add to appropriate volume of anhydrous DMSO Step1->Step2 Step3 Sonicate the mixture until clear solution Step2->Step3 Step4 Confirm homogeneous stock solution Step3->Step4 Storage Aliquot and store at: -80°C for long-term -20°C for short-term Step4->Storage

Frequently Asked Questions

  • What is the maximum recommended stock concentration? You can prepare stock solutions as high as 93-100 mg/mL in DMSO, but for most cellular assays, a 10-50 mM stock is standard and practical for further dilution.

  • The solution isn't clearing during preparation. What should I do? Ensure you are using fresh, anhydrous DMSO. Gently warming the tube with your hand or in a lukewarm water bath (below 37°C) during sonication can help. Avoid excessive heating to prevent compound degradation.

  • How should I store the stock solution and what is its shelf life? Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. When stored at -80°C, the solution is stable for approximately 2 years; at -20°C, it is stable for about 1 year [1].

  • My experiments involve cellular assays. What critical step must I remember? Always dilute the DMSO stock solution into your aqueous assay buffer or cell culture medium. Ensure the final DMSO concentration is kept low (typically ≤0.1%) to avoid solvent cytotoxicity.

  • Where can I find the original biological characterization of this compound? The foundational research article "Biological characterization of this compound, an investigational, novel, multitargeted Aurora B kinase inhibitor" was published in Molecular Cancer Therapeutics in 2013 [5].

Important Experimental Notes

  • Hygroscopic DMSO: DMSO readily absorbs water from the atmosphere, which can affect solubility and compound stability over time. Always use a freshly opened bottle and keep it tightly sealed [1].
  • In Vitro Use Only: The suppliers explicitly state that this compound is "for research use only, not for human use" [3] [1].

References

Mechanism of Action: How TAK-901 Creates and Targets Polyploid Cells

Author: Smolecule Technical Support Team. Date: February 2026

TAK-901 is a multi-targeted investigational inhibitor that acts as a potent, time-dependent, tight-binding inhibitor of Aurora B kinase [1]. Its mechanism leads to a vulnerable polyploid state through a defined process.

G TAK901 This compound Treatment AurB Inhibits Aurora B Kinase TAK901->AurB pH3 Suppresses Histone H3 Phosphorylation AurB->pH3 Poly Polyploid Cell Formation (Failed Cytokinesis) pH3->Poly BAX Induces Active BAX Poly->BAX Mechanism of Synthetic Lethality Vulnerability Cellular Vulnerability to Apoptosis BAX->Vulnerability

The polyploid cells induced by this compound are synthetically lethal with inhibition of the anti-apoptotic protein BCL-xL [2] [3]. This compound induces the activation of the pro-apoptotic protein BAX. BCL-xL normally protects cells from BAX-dependent apoptosis; therefore, inhibiting BCL-xL in the context of this compound treatment leads to pronounced cell death [2] [3].

Experimental Protocols & Technical Data

For your experimental work, here are the key methodologies and quantitative data from the literature.

Cell Viability and Proliferation Assay (CellTiter-Glo)

This is a standard method to assess the overall anti-proliferative effect of this compound [3] [4].

  • Procedure:
    • Seed cells (e.g., 5,000 cells/well for a 96-well plate).
    • Culture for 24 hours.
    • Treat with this compound for 72 hours.
    • Add CellTiter-Glo Reagent to lyse cells and generate a luminescent signal proportional to the amount of ATP present, which indicates metabolically active cells.
    • Detect luminescence using a plate reader (e.g., ARVO MX1420) [3].
Analysis of Combination Effects (Delta Plot Analysis)

To confirm the synergy between this compound and BCL-xL inhibitors (e.g., ABT-263) [3]:

  • Method: The Delta Plot Analysis method uses either a Bliss Independence or Loewe Additivity model.
  • Output: Results are plotted as a function of cell survival, with confidence intervals. Data points significantly below the additive effect line indicate a synergistic interaction [3].
Key Quantitative Data from Preclinical Studies

The table below summarizes efficacy data from various human cancer models.

Cancer Model / Cell Line Assay / Model Type Key Finding Reported EC50 / Effect
Various Human Cancer Cell Lines [1] Cell Proliferation This compound inhibited cell proliferation 40 to 500 nmol/L
Ovarian Cancer (A2780) Model [1] Rodent Xenograft This compound exhibited potent activity; complete regression observed Complete regression
Multiple Leukemia Models [1] Rodent Xenograft This compound displayed potent activity Potent activity
Glioblastoma (GBM) Cell Lines & Glioma Stem Cells (GSCs) [4] Orthotopic Xenograft Mouse Model This compound inhibited GBM growth in vivo; also reduced cell viability, self-renewal, migration, and induced apoptosis in vitro Significant tumor growth inhibition

Frequently Asked Questions for Technical Support

Q1: My CellTiter-Glo assay shows high variability after this compound treatment. What could be the cause?

  • A: Polyploid cells can have vastly different metabolic activities and sizes compared to diploid cells, leading to uneven ATP readings. Ensure cells are well-dissociated before seeding and consider normalizing viability data to DNA content or protein concentration as an additional control. The recommended cell seeding density is a good starting point [3].

Q2: I want to confirm the on-target effect of this compound in my cells. What is the best method?

  • A: The most direct pharmacodynamic biomarker is the suppression of Histone H3 phosphorylation at Serine 10, a direct substrate of Aurora B kinase. This can be reliably detected by western blot analysis [1] [4]. An increase in cell ploidy (measured by flow cytometry for DNA content) is a complementary functional readout.

Q3: Why should I consider combining this compound with a BCL-xL inhibitor?

  • A: Research indicates a synthetic lethal interaction. This compound-induced polyploid cells upregulate active BAX, priming them for apoptosis. The anti-apoptotic protein BCL-xL acts as a shield against this. Combining this compound with a BCL-xL inhibitor (e.g., ABT-263) removes this shield, leading to synergistic cell death [2] [3].

Q4: Are there other vulnerabilities in this compound-induced polyploid cells beyond BCL-xL?

  • A: Yes, emerging evidence points to metabolic vulnerabilities. A 2022 study found that this compound downregulates the lipid metabolism regulator SREBP1 in glioblastoma. Overexpression of SREBP1 alleviated this compound-mediated cell death, suggesting that disruption of lipid metabolism is a key vulnerability in these cells [4].

References

Synergistic Drug Combinations for Aurora B Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

The limited efficacy of single-target Aurora B inhibitors is often due to cancer cells activating compensatory survival pathways. The table below summarizes validated combination strategies from recent studies.

Combination Partner Cancer Model Proposed Mechanism of Synergy Key Experimental Evidence Citations
ZAK Kinase Inhibition Triple-Negative Breast Cancer (MDA-MB-231) Inhibits redundant survival pathways; creates synthetic lethality by disrupting cross-talk between p53 and p38 MAPK pathways. Validated by combinatorial siRNA, CRISPR/Cas9, and drug screens; network pharmacology modeling predicted the synergy. [1]
Radiotherapy Colorectal Cancer (SW620 cells) Aurora B inhibition enhances radiation-induced cancer cell death; likely involves the Aurora B-Survivin pathway. Low-dose Aurora B inhibitor (CCT137690) pretreatment dramatically enhanced apoptosis after low-dose radiation. [2]
Conventional Chemotherapy Pancreatic & Colon Cancer Sequential administration of AZD1152 before chemoagents (gemcitabine, oxaliplatin) enhances effectiveness, leading to polyploidy and apoptosis. In vitro and in vivo xenograft models showed enhanced tumor growth inhibition with sequential scheduling. [3]
Immune Checkpoint Inhibitors Merkel Cell Carcinoma (MCC) Aurora B is identified as a critical vulnerability, especially in virus-positive MCC; inhibition induces mitotic dysregulation and apoptosis. High-throughput screening and RNAi screens identified AURKB as essential; AZD2811 nanoparticle formulation showed efficacy in preclinical models. [4]

Experimental Protocols & Workflows

To reliably test these combinations in preclinical models, standardized and validated experimental protocols are essential. The following workflow, based on a study combining an Aurora B inhibitor with radiotherapy, can be adapted for other combination partners.

G cluster_analysis Analysis Endpoints Start Start: Seed colorectal cancer cells (e.g., SW620) Pretreat Pretreat with Aurora B inhibitor (e.g., CCT137690) for 48h Start->Pretreat Irradiate Irradiate cells (e.g., 1 Gy X-ray) Pretreat->Irradiate Replate Replate a subset of cells for clonogenic assay Irradiate->Replate Analyze Analyze endpoints Replate->Analyze MTT Cell Viability (MTT assay) Analyze->MTT Guava Apoptosis (Guava Nexin assay Annexin V/PI staining) Analyze->Guava Cycle Cell Cycle (Flow cytometry PI staining) Analyze->Cycle Western Mechanism: Aurora B-Survivin pathway (Western Blot) Analyze->Western

Detailed Methodology:

  • Cell Pretreatment: Seed cells and allow to adhere for 24 hours. Pretreat with the Aurora B inhibitor (e.g., CCT137690) at its IC₅₀ or sub-IC₅₀ concentration for 48 hours prior to irradiation [2].
  • Radiation Exposure: Expose pretreated cells to a single, low dose of ionizing radiation (e.g., 1-3 Gy). A 6-hour recovery period post-irradiation is recommended before proceeding to analysis [2].
  • Critical Endpoint Assays:
    • Clonogenic Survival Assay: This is the gold standard for measuring long-term cell survival and reproductive death after radiation. Plate a small percentage of cells and allow them to grow for 10-14 days to form colonies [2].
    • Apoptosis Assay: Use the Guava Nexin assay or similar (Annexin V/Propidium Iodide staining) with flow cytometry to quantify early and late apoptotic cells 48 hours after the combination treatment [2].
    • Cell Cycle Analysis: Use Propidium Iodide (PI) staining and flow cytometry to monitor accumulation of cells with >4N DNA content, a hallmark of Aurora B inhibition failure of cytokinesis [3].
    • Mechanistic Investigation: Perform Western blotting to analyze key proteins like phospho-Histone H3 (Ser10) (a direct substrate of Aurora B) and Survivin to confirm target engagement and elucidate the pathway involved in synergy [2].

Addressing Mechanisms of Resistance & Toxicity

A key reason for monotherapy failure is that cancer cells exploit bypass pathways. The following diagram illustrates a resistance mechanism and a strategic solution.

G cluster_solution Combination Strategy AurkB_Inhib Aurora B Monotherapy Mitotic_Defects Induces Mitotic Defects (polyploidy, genomic instability) AurkB_Inhib->Mitotic_Defects Bypass Bypass Pathway Activation (e.g., p38 MAPK via ZAK) Mitotic_Defects->Bypass Resistance Therapeutic Resistance Bypass->Resistance Combo Aurora B Inhibitor + ZAK Kinase Inhibitor Synergy Synergistic Cell Death via p53/p38 pathway cross-talk Combo->Synergy Blocks compensation

Troubleshooting Common Scenarios:

  • Problem: A combination is not showing synergy and is too toxic to normal control cell lines.
  • Solution: Ensure you are testing on a cancer cell line with a specific genetic background that predicts response. For instance, virus-positive Merkel cell carcinoma and TP53-mutant triple-negative breast cancer models have shown greater sensitivity to Aurora B-targeted combinations [1] [4]. Always include a non-transformed control cell line in your screens to assess selectivity [4].
  • Problem: Difficulty in confirming that the observed phenotype is due to on-target Aurora B inhibition.
  • Solution: Implement high-content imaging (HCI) assays. A robust phenotypic HCI assay can simultaneously measure multiple readouts, such as:
    • Increased nuclear size or multinucleation (from failed cytokinesis).
    • Loss of phospho-Histone H3 (Ser10) staining (confirming target engagement).
    • Cell cycle arrest in G2/M phase [5]. This multiparametric approach helps distinguish on-target from off-target effects.

Future Directions: Beyond Small-Molecule Inhibitors

A promising strategy to overcome the limitations of inhibitors is the use of targeted protein degradation, e.g., with PROTACs.

  • Rationale: While small-molecule inhibitors block the kinase activity of Aurora A, they may not affect its kinase-independent scaffolding functions, which can also be oncogenic. This incomplete inhibition may explain why preclinical inhibitor activity has not always translated to clinical efficacy [6].
  • Current Evidence: Companies like Nurix Therapeutics are developing orally available, brain-penetrant degraders of Aurora A (AURKA). Preclinical data for their degrader NRX-4972 demonstrate that degradation, compared to inhibition, more potently induces DNA damage, apoptosis, and G2/M arrest, leading to significant tumor regression in models of neuroblastoma [6]. This approach of removing the entire protein target may hold future promise for Aurora B as well.

References

TAK-901: Stability, Storage, and Handling

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the correct storage conditions for TAK-901 to ensure its stability?

This compound is a small molecule kinase inhibitor that requires specific storage conditions to maintain its stability and potency over time. The key parameters are summarized below.

Parameter Specification
Long-Term Storage Desiccate at -20°C [1]
Short-Term Storage 0°C [2]
Physical Form Powder [1]
Purity ≥98% [3] [2]
Solubility 2 mg/mL (3.96 mM) in DMSO (requires ultrasonic treatment and warming) [1]

Q2: How should I prepare and handle stock solutions of this compound?

Proper preparation of stock solutions is critical for experimental reproducibility. Please follow these guidelines:

  • Preparation: To dissolve the powder, warm the vial at 37°C and use brief sonication in an ultrasonic bath [1].
  • Aliquoting: It is highly recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
  • Stability: While stock solutions can be stored below -20°C for several months, preparing and using the solution on the same day is best practice for optimal results [1].
  • Handling: Before opening a vial that has been stored in the freezer, allow it to stand at room temperature for at least an hour to prevent condensation of water vapor into the product, which could affect stability [1].

Q3: I am encountering issues with my this compound experiment. What could be wrong?

The table below outlines common problems and their solutions.

Problem Possible Cause Troubleshooting Solution
Low Solubility Insufficient energy for dissolution. Ultrasonicate while warming to 37°C. Pre-warm DMSO if needed [1].
Product Adhered to Vial Packaging reversed during transport. Gently shake the vial until the powder falls to the bottom before opening [1].
Loss of Activity Improper storage, repeated freeze-thaw cycles, or contamination. Store desiccated at -20°C, prepare single-use aliquots, and use aseptic technique [1].

Experimental Protocols & Biological Activity

This compound is a novel, potent multitargeted Aurora B kinase inhibitor (IC₅₀ = 1.8-15 nM) with additional activity against VEGFR2 and PDGFRβ. It exhibits minimal inhibitory activity against Aurora A, confirming its selectivity for Aurora B over other cell cycle-related kinases [3]. Its mechanism leads to the suppression of histone H3 phosphorylation, induction of G2/M cell cycle arrest, and ultimately, apoptosis in tumor cells [1] [3].

The following diagram illustrates the primary signaling pathway and cellular effects of this compound.

G TAK901 This compound Application AurB Inhibits Aurora B Kinase TAK901->AurB VEGFR2 Inhibits VEGFR2 Kinase TAK901->VEGFR2 pH3 Reduces Histone H3 (Ser10) Phosphorylation AurB->pH3 G2M G2/M Cell Cycle Arrest pH3->G2M Polyploidy Polyploidy G2M->Polyploidy Apoptosis Induces Apoptosis G2M->Apoptosis Angiogenesis Inhibits Angiogenesis VEGFR2->Angiogenesis e.g., HUVEC tube formation & migration

Key In Vitro Cellular Assays

The table below summarizes common protocols used to study this compound's effects. These methods are adapted from literature citing its biological characterization [3].

Assay Type Key Protocol Steps Example Results & Interpretation
Antiproliferation [3] Seed cells (e.g., HCT116) in 96-well plates (2x10³ cells/well). Treat with this compound (1-200 nM) for 72 hours. Measure viability with CellTiter-Glo reagent. IC₅₀ range: 12-38 nM across various cancer lines. Calculated dose-response curve indicates potency.
Cell Cycle Analysis [3] Treat cells (e.g., HCT116) with 20 nM this compound for 24h. Fix with ethanol, treat with RNase A, and stain with Propidium Iodide (PI). Analyze with flow cytometry. Result: G2/M population increases from 16% (control) to 62%. Indicates cell cycle arrest.
Apoptosis Assay [3] Treat cells (e.g., MCF-7) with 30 nM this compound for 48h. Stain with Annexin V-FITC and PI. Analyze with flow cytometry. Result: 42% increase in Annexin V-positive cells. Confirms induction of programmed cell death.
Western Blot (Biomarker) [3] Treat cells with this compound (2-50 nM) for 6h. Lyse cells, run SDS-PAGE, and probe with anti-phospho-Histone H3 (Ser10) antibody. Result: Dose-dependent reduction in p-Histone H3 signal. Confirms on-target Aurora B inhibition.

Key In Vivo Efficacy Model

  • Model: HCT116 colorectal cancer xenograft in nude mice [3].
  • Dosing: 30 mg/kg via oral gavage, once daily for 14 days [3].
  • Expected Outcome: Approximately 80% tumor growth inhibition compared to the vehicle control group, with no significant body weight loss observed [3].

References

Biological Profile and Antitumor Activity of TAK-901

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key in vitro and in vivo data for TAK-901 from a foundational 2013 preclinical study [1].

Aspect Description / Value Experimental Context / Notes
Primary Target Aurora B kinase Multitargeted inhibitor; derived from a novel azacarboline chemotype [1].
Mechanism of Action Time-dependent, tight-binding inhibition of Aurora B. Suppresses histone H3 phosphorylation, induces polyploidy, and causes cell cycle arrest [1] [2]. Consistent with the cellular consequences of Aurora B inhibition.
In Vitro IC₅₀ (Proliferation) 40 to 500 nmol/L Effective concentration across a panel of human cancer cell lines [1].
In Vivo Efficacy Potent activity in xenograft models; complete regression observed in an ovarian cancer (A2780) model [1]. Activity correlated with pharmacodynamic responses and tumor tissue retention [1].
Other Inhibited Kinases FLT3, FGFR2, VEGFR2, PDGFRβ [1] [2]. Based on intact cell and biochemical assays. Inhibition of VEGFR2 suggests potential anti-angiogenic effects [2].

Key Experimental Protocols for this compound Research

The methodologies below are adapted from the literature and can serve as a starting point for your own experiments involving this compound [2].

In Vitro Kinase Activity Assay (HTRF Format)

This protocol measures the direct inhibition of Aurora B kinase by this compound.

  • Incubation: Combine recombinant human Aurora B kinase (complexed with INCENP), this compound (serially diluted, e.g., 0.01 nM to 500 nM), ATP (10 μM), and a biotinylated histone H3 peptide substrate in a kinase buffer.
  • Termination: Stop the reaction by adding EDTA.
  • Detection: Use a Homogeneous Time-Resolved Fluorescence (HTRF) system. Detect the phosphorylated substrate with a streptavidin-conjugated europium cryptate (donor) and a phospho-specific antibody labeled with XL665 (acceptor).
  • Measurement & Analysis: Measure the FRET signal. Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic model [2].
Cellular Proliferation Assay (CellTiter-Glo)

This protocol determines the anti-proliferative effects of this compound on cancer cells.

  • Seeding: Plate human cancer cells (e.g., HCT116, MCF-7) in 96-well plates at a low density (e.g., 2,000 cells/well) and incubate overnight.
  • Dosing: Add this compound at a range of concentrations (e.g., 1 nM to 200 nM).
  • Incubation: Culture cells for 72 hours.
  • Viability Measurement: Add CellTiter-Glo reagent, which produces luminescence proportional to the amount of ATP present (indicating viable cell mass). Measure luminescence after 10 minutes.
  • Analysis: Calculate IC₅₀ values using non-linear regression software [2].
Cell Cycle Analysis by Flow Cytometry

This protocol assesses the impact of this compound on the cell cycle, typically leading to G2/M arrest and polyploidy.

  • Treatment: Treat cells (e.g., HCT116) with this compound (e.g., 20 nM) or vehicle for 24 hours.
  • Harvesting & Fixation: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight.
  • Staining: Wash fixed cells and resuspend in a propidium iodide (PI) staining solution containing RNase A.
  • Analysis: Analyze the DNA content using a flow cytometer. Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate analysis software [2].

Mechanism of Action and Research Pathways

The following diagram illustrates the primary mechanism of this compound and its downstream cellular effects, integrating findings from recent studies.

G TAK901 This compound Treatment AurB Aurora B Inhibition TAK901->AurB SREBP1 Downregulation of SREBP1 TAK901->SREBP1 In GBM CPC Disruption of Chromosomal Passenger Complex (CPC) AurB->CPC H3 Suppression of Histone H3 (Ser10) Phosphorylation AurB->H3 Polyploidy Polyploidy CPC->Polyploidy H3->Polyploidy Apoptosis Apoptosis Polyploidy->Apoptosis BCL_xL Vulnerability to BCL-xL Inhibition Polyploidy->BCL_xL Creates LipidMetab Inhibition of Lipid Metabolism (Fatty acid & Cholesterol) SREBP1->LipidMetab GBM_Growth Inhibition of GBM Growth LipidMetab->GBM_Growth SynthLethal Synthetic Lethality (Enhanced Apoptosis) BCL_xL->SynthLethal

Based on the gathered information, here are answers to potential FAQs that researchers might have:

  • What is the clinical status of this compound? this compound has been evaluated in a Phase I clinical trial (NCT00923351) for patients with advanced solid tumors or lymphoma [3]. The trial was completed, and no further development has been reported, indicating that its clinical development was likely halted.

  • What is a key combination therapy suggested for this compound? A 2017 study identified a synthetic lethal interaction where polyploid cells induced by this compound become highly vulnerable to BCL-xL inhibition (e.g., by ABT-263) [4]. This suggests that combining an Aurora B inhibitor like this compound with a BCL-xL inhibitor could be a potent strategy to enhance cancer cell killing.

  • Does this compound have activity beyond cell cycle inhibition? Yes. A 2022 study in glioblastoma (GBM) found that this compound's antitumor activity is also linked to the suppression of a key metabolic regulator, SREBP1, and the subsequent inhibition of lipid metabolism pathways crucial for GBM growth [5].

References

Combination Strategies to Enhance Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Strategy Mechanism of Action Key Findings & Rationale Experimental Evidence
BCL-xL Inhibition (e.g., ABT-263) TAK-901 induces active BAX, a pro-apoptotic protein. BCL-xL (an anti-apoptotic protein) in cancer cells protects them from this. Inhibiting BCL-xL makes cancer cells vulnerable to this compound-induced apoptosis [1]. Creates synthetic lethality. The polyploid cells formed after this compound treatment are specifically vulnerable to BCL-xL inhibition, sparing normal cells that do not become polyploid [1]. siRNA screening identified BCL-xL depletion as synergistic. Combination showed enhanced cell growth inhibition in cancer cell lines (e.g., HCT116) [1].
Targeting Lipid Metabolism (SREBP1 Overexpression) This compound suppresses SREBP1, a master regulator of lipid metabolism, in Glioblastoma (GBM). Overexpression of SREBP1 alleviates this compound-mediated cell death [2]. Cancer cells, especially GBM, have reprogrammed lipid metabolism. Targeting this pathway with this compound selectively affects cancer cells dependent on it [2]. SREBP1 overexpression reversed this compound-induced suppression of cell viability and apoptosis in GBM cells and glioma stem cells (GSCs) [2].

The effectiveness of these strategies relies on robust experimental assessment. The following workflow and methods are critical for evaluating cytotoxicity in your models.

Experimental Workflow for Cytotoxicity Assessment

The diagram below outlines a general workflow for evaluating the effects of this compound and combination treatments in your experiments.

Start Seed Cancer and Normal Cell Lines Treat Treat with: - this compound alone - Combination agents - Vehicle control Start->Treat Assess Assay Cytotoxicity & Viability Treat->Assess Analyze Analyze Mechanism Assess->Analyze MTT Colorimetric Assays (MTT, MTS, XTT) Assess->MTT Dye Dye Exclusion (Trypan Blue) Assess->Dye Caspase Caspase-3/7 Activity Assess->Caspase Confirm Confirm Selectivity in Normal Cells Analyze->Confirm Western Western Blotting (e.g., BAX, SREBP1) Analyze->Western Frac Mitochondrial Fractionation Analyze->Frac

Core Experimental Protocols:

  • Cell Viability/Proliferation Assays [1] [3]

    • Principle: Measure metabolic activity as a proxy for the number of viable cells. Common assays include MTT, MTS, and XTT, which are based on the reduction of tetrazolium salts by mitochondrial enzymes in living cells.
    • Protocol: Seed cells in 96-well plates. After 24 hours, treat with this compound and/or combination agents (e.g., ABT-263) for 72 hours. Add the cell viability reagent (e.g., CellTiter-Glo) and measure luminescence or absorbance. Data is often expressed as IC₅₀ values.
  • Caspase-3/7 Activity Assay [1]

    • Principle: Quantifies the activation of caspase-3 and -7, key executioner enzymes in the apoptosis pathway.
    • Protocol: Treat cells as above. Use a Caspase-Glo 3/7 assay kit. Add the luminogenic substrate to the cells, and after incubation, measure the luminescent signal, which is proportional to caspase activity.
  • Analysis of Protein Expression and Conformation [1]

    • Western Blotting: Used to detect protein levels (e.g., SREBP1, BCL-xL, pHistone H3) and confirm target engagement.
    • Immunoprecipitation with Conformation-specific Antibodies: Critical for detecting the active form of BAX. The antibody 6A7 specifically recognizes an epitope exposed only when BAX is activated. Cells are lysed with a mild detergent (e.g., CHAPS), and the lysate is incubated with the 6A7 antibody for immunoprecipitation, followed by Western blotting for total BAX.

Troubleshooting Common Issues

  • High Cytotoxicity in Normal Cell Controls:

    • Potential Cause: The concentration of this compound is too high. As a multi-kinase inhibitor, it can have off-target effects at elevated doses [4].
    • Solution: Perform a comprehensive dose-response curve for this compound alone to establish a therapeutic window. Use the lowest effective concentration that shows efficacy in cancer cells and minimal effect in normal cells. Consider trying more selective Aurora B inhibitors for comparison.
  • Lack of Synergy in Combination with BCL-xL Inhibitor:

    • Potential Cause: The cancer cell line may not be dependent on BCL-xL for survival, or the mechanism of this compound-induced cell death may not be primarily BAX-dependent.
    • Solution: First, confirm that this compound induces active BAX in your specific cell model using the 6A7 immunoprecipitation method. Also, check the expression levels of other BCL-2 family proteins (e.g., MCL-1) that might compensate for BCL-xL inhibition.

Key Signaling Pathways

The following diagram illustrates the two main mechanisms of action for this compound discussed in the search results, which can be targeted to improve selectivity.

cluster_path1 1. Mitotic Defect & Apoptosis Priming cluster_path2 2. Lipid Metabolism Disruption TAK901 This compound Treatment AURKB Aurora B Inhibition TAK901->AURKB SREBP1 Suppresses SREBP1 TAK901->SREBP1 In GBM Poly Polyploidy AURKB->Poly IndBAX Induces Active BAX Poly->IndBAX Block BCL-xL blocks apoptosis IndBAX->Block Death1 Apoptosis Block->Death1 Lipid Disrupted Lipid Metabolism SREBP1->Lipid Death2 Cell Death Lipid->Death2 Combo1 BCL-xL Inhibitor (e.g., ABT-263) Combo1->Block Reverses Combo2 SREBP1 Overexpression Combo2->SREBP1 Reverses

References

TAK-901 experimental variability troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

TAK-901 Quick Facts

This compound is a multi-targeted small molecule inhibitor investigated in clinical trials for various advanced solid tumors and lymphoma [1] [2]. Its primary known mechanism is the inhibition of Aurora kinases, but recent studies have identified additional targets.

Property Description
Modality Small Molecule [2]
Molecular Weight 504.64 g/mol [3]
Chemical Formula C₂₈H₃₂N₄O₃S [2] [3]
Primary Known Targets Aurora Kinase B (AURKB), Aurora Kinase A (AURKA) [2] [3]
Novelly Identified Targets EPHA2 (in prostate cancer), SREBP1 (in glioblastoma) [4] [5]
Clinical Status Phase I (studies completed) [1] [2]

Mechanisms of Action & Signaling Pathways

This compound's anti-cancer effects are achieved through several interconnected mechanisms.

  • Primary Mechanism: Aurora Kinase Inhibition this compound is a potent, multi-targeted Aurora kinase inhibitor. It binds to and inhibits Aurora A and Aurora B, which are crucial serine/threonine kinases for cell cycle progression and mitosis [6]. This disruption leads to inhibition of histone H3 phosphorylation, defective chromosome segregation, and induction of G2/M phase cell cycle arrest and apoptosis [4] [5] [2].

  • Novel Mechanism 1: EPHA2 Targeting in Prostate Cancer A 2025 study revealed that this compound directly binds to and inhibits EPHA2, a receptor tyrosine kinase. Mutating the this compound binding sites on EPHA2 reversed its anti-proliferative effects, establishing EPHA2 as a critical target for this compound's action against prostate cancer [4].

  • Novel Mechanism 2: SREBP1 Suppression in Glioblastoma In glioblastoma (GBM) models, this compound downregulated the master lipid metabolism regulator SREBP1. Exogenous SREBP1 expression alleviated this compound-induced apoptosis and suppression of cell viability. This compound was shown to inhibit GBM growth by suppressing SREBP1-mediated lipid metabolism [5].

The following diagram synthesizes these mechanisms into a unified signaling pathway.

G cluster_pre cluster_aurora Aurora Kinase Pathway cluster_epha2 EPHA2 Pathway (Prostate Cancer) cluster_srebp1 SREBP1 Pathway (Glioblastoma) TAK901 This compound AURKA Aurora A TAK901->AURKA AURKB Aurora B TAK901->AURKB EPHA2 EPHA2 TAK901->EPHA2 Inhibition1 Inhibition TAK901->Inhibition1 SREBP1 SREBP1 TAK901->SREBP1 Inhibition2 Inhibition TAK901->Inhibition2 HistoneH3 Histone H3 Phosphorylation AURKB->HistoneH3 G2M_Arrest G2/M Phase Cell Cycle Arrest HistoneH3->G2M_Arrest Apoptosis1 Apoptosis G2M_Arrest->Apoptosis1 Proliferation Cell Proliferation, Colony Formation EPHA2->Proliferation Inhibition1->Proliferation LipidMetabolism Lipid Metabolism & Homeostasis SREBP1->LipidMetabolism Viability Cell Viability & Survival LipidMetabolism->Viability Apoptosis2 Apoptosis Viability->Apoptosis2 Decreased Inhibition2->Viability

Unified Signaling Pathways of this compound

Experimental Data & Protocols

Here is a summary of key experimental data and methodologies from recent studies.

Parameter Prostate Cancer Study [4] Glioblastoma Study [5]
Proliferation (IC₅₀) Inhibited 40 - 500 nM (range across tumor cell lines)
Apoptosis Induced Induced
Cell Cycle G2/M arrest (via CHK1 pathway) G2/M arrest
Migration/Invasion Inhibited migration Inhibited migration & invasion
Key Downstream Effects EPHA2 inhibition SREBP1 suppression; disrupted lipid metabolism
In Vivo Efficacy Inhibited tumor growth Inhibited tumor growth in orthotopic models
Detailed Experimental Protocols
  • Cell Viability Assay (Glioblastoma Study) [5]

    • Cell Lines: Use human GBM cell lines (e.g., U87MG) and patient-derived glioma stem cells (GSCs).
    • Culture: Maintain GSCs in a neurobasal medium supplemented with bFGF and EGF.
    • Treatment: Treat cells with this compound.
    • Measurement: Use standard cell viability assays (e.g., MTT or CellTiter-Glo).
  • Apoptosis & Cell Cycle Analysis (Prostate Cancer & GBM Studies) [4] [5]

    • Apoptosis Detection: Use assays like Annexin V staining followed by flow cytometry.
    • Cell Cycle Analysis: Fix and stain cells with propidium iodide, then analyze DNA content via flow cytometry to determine cell cycle phase distribution.
  • Migration & Invasion Assays (GBM Study) [5]

    • Migration: Perform Transwell migration assays.
    • Invasion: Use Transwell assays with a Matrigel coating for 3D cell invasion assessment.
    • GSC Self-renewal: Conduct neurosphere formation assays.
  • In Vivo Validation (GBM Study) [5]

    • Model: Establish orthotopic xenograft GBM models in mice.
    • Dosing: Administer this compound to treatment groups.
    • Monitoring: Measure tumor growth over time. Post-study, analyze tumor tissues for markers like Ki67 (proliferation) and perform TUNEL staining (apoptosis).

Troubleshooting Common Experimental Variability

Several factors can cause variability in this compound experiments. Below is a guide to identifying and resolving these issues.

Problem Possible Cause Solution

| Low Potency / High IC₅₀ | Cell-type specific mechanisms; Off-target effects at high concentrations [4] [5] [3] | 1. Verify target expression in your model. 2. Test in models with known sensitivity (e.g., PC3, HL60) [3]. 3. Use a dose range of 40-500 nM as a starting point [3]. | | Inconsistent Apoptosis | Varying dependence on pathways (Aurora vs. non-Aurora) [4] [5] | 1. Confirm G2/M arrest via flow cytometry and pH3 staining [5]. 2. Investigate alternative relevant targets like EPHA2 or SREBP1 in your model [4] [5]. | | Variable In Vivo Results | Inefficient drug delivery; Tumor model limitations [5] | 1. Use validated orthotopic models [5]. 2. Monitor pharmacokinetics if possible. | | Poor Solubility | DMSO stock concentration too high | Prepare fresh stock solutions in DMSO. The solubility in DMSO is 93 mg/mL [3]. |

Key Considerations for Your Research

  • Context is Crucial: The novel targets EPHA2 and SREBP1 were identified in specific cancer types (prostate cancer and glioblastoma, respectively) [4] [5]. Their relevance in your experimental model should be validated.
  • Combination Potential: Aurora kinase inhibitors are being researched in combination with chemotherapy, immunotherapy, and other targeted therapies to enhance efficacy and overcome resistance [6].
  • Clinical Status Note: While Phase I trials have been completed, further clinical development status should be checked via official clinical trial registries [1] [2].

References

TAK-901 Vehicle and Solubility Guide

Author: Smolecule Technical Support Team. Date: February 2026

The most consistent information on vehicle preparation for TAK-901 points to the use of DMSO for creating stock solutions.

Aspect Recommended Specification
Primary Solvent DMSO [1] [2]
Stock Concentration 10 mM to 93 mg/mL (184.29 mM) in DMSO has been reported [1] [2]
Solubility in DMSO 65 mg/mL (128.80 mM) [1] to 93 mg/mL [2]
Sonication Recommended to achieve full dissolution [2]
Solubility in Ethanol < 1 mg/mL (insoluble or slightly soluble) [2]

Frequently Asked Questions (FAQs)

Here are answers to common experimental questions based on published studies.

  • Q1: How should I store this compound stock solutions?

    • A: For long-term stability, store stock solutions at -80°C and use them within 1-2 years. Avoid repeated freeze-thaw cycles. When stored at -20°C, the solution is stable for about one year [1].
  • Q2: What is a common in-vitro workflow for testing this compound?

    • A: The diagram below outlines a general cell-based experiment workflow based on multiple studies [3] [4] [5].

workflow cluster_1 Common Assay Endpoints Start Prepare this compound Stock Solution A Plate Cells (e.g., Cancer Cell Lines) Start->A B Incubate (24 hours) A->B C Treat with this compound (Diluted from DMSO Stock) B->C D Incubate (72 hours typical) C->D E Assay Endpoint D->E E1 Cell Viability/Proliferation (e.g., MTS, BrdU, CellTiter-Glo) E->E1 E2 Apoptosis (e.g., Caspase-3/7 Assay) E->E2 E3 Cell Cycle Analysis (Flow Cytometry) E->E3 E4 Biomarker Analysis (e.g., pHistone H3 by Western Blot) E->E4

  • Q3: What are the reported IC50 values for this compound?
    • A: this compound is a multi-targeted inhibitor. Its potency against various kinases in biochemical assays is summarized below.
Target Reported IC50 (nM) Source / Context
Aurora B 15 [1] [2] Biochemical assay
Aurora A 21 [1] [2] Biochemical assay
c-Src 1.3 [2] Biochemical assay
JAK3 1.2 [2] Biochemical assay
YES1 < 2.0 [2] Biochemical assay
FGR < 2.0 [2] Biochemical assay
Cellular EC50 (pHistone H3) 160 (in PC3 cells) [1] Pharmacodynamic marker in cells
  • Q4: How do I handle in-vivo experiments with this compound?
    • A: Published in-vivo studies consistently use intravenous (IV) administration [1] [6]. Dosing regimens in rodent xenograft models have included 30-40 mg/kg, administered twice daily on 2 consecutive days per week [1] [6].

Troubleshooting Common Issues

  • Problem: Precipitate forms in the stock solution or working dilution.

    • Solution: Ensure you are using fresh, high-quality DMSO. Sonicate the vial as recommended. When diluting the stock solution into aqueous cell culture media, note that DMSO concentrations above 0.1% might be toxic to some cells. A final concentration of 0.1% DMSO is a common starting point for vehicle controls [3] [4].
  • Problem: Lack of expected biological effect in my assay.

    • Solution: Verify the activity of your stock solution by testing it in a known positive control system, such as measuring the suppression of phospho-Histone H3 (Ser10) in a cell line like PC3 or HCT116, which is a well-established biomarker for Aurora B inhibition [1] [6] [5].
  • Problem: High background toxicity in the vehicle control group.

    • Solution: This likely indicates DMSO cytotoxicity. Titrate the DMSO concentration in your vehicle control to find the maximum level that does not affect your cell line's health or assay readout. Ensure the vehicle control is treated identically to the drug-treated groups, including the duration of exposure.

References

TAK-901 cell death assay optimization

Author: Smolecule Technical Support Team. Date: February 2026

TAK-901 Overview & Mechanism

This compound is a novel, potent multi-targeted inhibitor of Aurora Kinase A and B, with IC₅₀ values of 21 nM and 15 nM, respectively [1]. It induces polyploidy in cancer cells by disrupting mitosis and ultimately leads to cell death [1] [2].

The diagram below illustrates the primary mechanism by which this compound triggers cell death.

G TAK901 This compound Treatment AurAB Inhibits Aurora A & B TAK901->AurAB Mitotic Mitotic Disruption AurAB->Mitotic Polyploidy Polyploidy & Mitotic->Polyploidy p53_BAX p53 & BAX Activation Polyploidy->p53_BAX Apoptosis Apoptosis p53_BAX->Apoptosis

Key Parameters for Cell Death Assay Optimization

When designing your cell death assay with this compound, you need to optimize several parameters. The table below summarizes findings from various studies to guide your experimental setup.

Parameter Recommended Range / Observation Context & Cell Type
Working Concentration 40 - 500 nM (IC₅₀ range for viability reduction) [1] Various human cancer cell lines [1].
Treatment Duration 72 hours (for proliferation/viability assays) [2] HCT116, SW480, and other cancer cell lines [2].

| Key Readouts | - Caspase-3/7 Activation (Apoptosis) [2]

  • Phospho-Histone H3 (Ser10) Reduction (Aurora B inhibition) [3] [1]
  • Polyploidy (Flow cytometry) [1] | Direct marker of apoptosis [2]. Validates target engagement [3]. Indicator of mitotic failure [1]. | | Synergistic Agents | BCL-xL inhibitors (e.g., ABT-263) [2] | Combination shows synergistic cell death in cancer cells [2]. |

Experimental Protocol: Caspase-3/7 Activation Assay

This protocol provides a detailed methodology for measuring apoptosis in cells treated with this compound, based on the referenced studies [2].

  • Cell Seeding and Pre-incubation: Seed cells (e.g., HCT116, SW480) at a density of 5,000 cells per well in a 96-well plate. Culture the cells for 24 hours under standard conditions to allow for attachment and resumption of cell cycling [2].
  • This compound Treatment: Prepare this compound in DMSO and dilute to the desired final concentrations (e.g., ranging from nanomolar to low micromolar) in complete cell culture medium. Add the solutions to the cells. Include a vehicle control (DMSO at the same final concentration, typically 0.1% or less). Incubate the cells for 72 hours [2].
  • Caspase-3/7 Measurement: Following the 72-hour incubation, equilibrate the plate and all components of the Caspase-Glo 3/7 Assay kit to room temperature. Add a volume of Caspase-Glo 3/7 reagent equal to the volume of culture medium present in each well.
  • Incubation and Signal Detection: Mix the contents of the plate gently on an orbital shaker for 30-60 seconds. Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to develop. Measure the luminescence using a plate reader (e.g., ARVO MX1420) [2].

Troubleshooting FAQs

Here are solutions to common issues you might encounter when running cell death assays with this compound.

  • Unexpectedly low cell death is observed.

    • Solution A: Verify that your cell line expresses the targets. This compound's efficacy can vary; it is particularly potent in virus-positive Merkel cell carcinoma (VP-MCC) and glioblastoma cells [4] [3].
    • Solution B: Confirm that your DMSO stock is fresh and has not absorbed moisture, as this can reduce solubility and effective concentration. This compound has a solubility of 101 mg/mL (200.14 mM) in fresh, dry DMSO [1].
    • Solution C: Extend the treatment duration. A full cytotoxic effect leading to significant apoptosis may require up to 72 hours of continuous exposure [2].
  • The assay shows high variability or inconsistent results between replicates.

    • Solution A: Ensure uniform cell seeding density and consistent handling during wash steps if applicable. For sensitive cell-based assays, use gentle, low-flow-rate washing to avoid detaching cells [5].
    • Solution B: When preparing treatment solutions, use low-retention tubes and pipettes to ensure accurate dispensing of the compound.
  • How can I confirm that this compound is on-target in my cell model?

    • Solution: Measure the phosphorylation status of Histone H3 (Ser10) by western blot. A robust decrease in phospho-Histone H3 (Ser10) levels is a direct and well-established indicator of successful Aurora B kinase inhibition by this compound [3] [1].
  • A synergistic combination with BCL-xL inhibition is being explored. What is the mechanistic rationale?

    • Solution: Research indicates that this compound induces polyploidy, which subsequently activates the pro-apoptotic protein BAX. The anti-apoptotic protein BCL-xL normally protects cells from BAX-dependent apoptosis. Inhibiting BCL-xL with a drug like ABT-263 (Navitoclax) removes this protection, making the polyploid cells highly vulnerable to cell death, resulting in a strong synergistic effect [2].

References

TAK-901 synergistic drug combination screening

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: What is the most documented synergistic drug combination with TAK-901? The most validated synergistic combination for this compound is with inhibitors of B-cell lymphoma-extra large (BCL-xL) [1] [2]. This synergy is not limited to a single cancer type and has been observed in various cancer cell lines.

Q2: What is the biological mechanism behind this synergy? The synergy arises from a synthetic lethal interaction. This compound, as an Aurora B kinase inhibitor, causes cells to become polyploid (containing multiple sets of chromosomes). These polyploid cells are selectively vulnerable to the inhibition of BCL-xL [1] [2].

The mechanistic pathway can be summarized as follows:

g1 TAK901 This compound Treatment AuroraB Inhibits Aurora B TAK901->AuroraB Polyploidy Induced Polyploidy AuroraB->Polyploidy ActiveBAX Induces Active BAX Polyploidy->ActiveBAX Primes Cell Apoptosis BAX-dependent Apoptosis ActiveBAX->Apoptosis Triggered by BCLxL_Inhib BCL-xL Inhibition BCLxL_Inhib->Apoptosis Permits

In this pathway, this compound induces active BAX, a pro-apoptotic protein. BCL-xL is an anti-apoptotic protein that normally counteracts BAX. When BCL-xL is inhibited, it cannot protect the cell, leading to the initiation of apoptosis (programmed cell death) [1] [2].

Q3: What methods are used to quantify the synergy between this compound and other drugs? Researchers use several quantitative models to assess synergy. The choice of model can depend on the drugs' mechanisms of action [3] [4].

Table: Common Drug Synergy Scoring Models

Model Best Use Case Core Principle
Bliss Independence [4] [5] Drugs with distinct/different mechanisms of action. Assumes drugs act independently; synergy is an "excess over expected" effect. [4]
Loewe Additivity [3] [4] Drugs with similar/overlapping mechanisms of action. Assumes a drug is combined with itself; tests for dose equivalence. [3]
ZIP (Zero Interaction Potency) [4] High-throughput screening across multiple concentrations. A hybrid model that integrates concepts from both Bliss and Loewe. [4]
HSA (Highest Single Agent) [4] Quick, conservative validation. Compares the combination's effect to the stronger of the two single agents. [4]

The study on this compound and BCL-xL inhibition used a method called Delta Plot Analysis, which can incorporate both the Bliss Independence and Loewe Additivity models to determine synergy [2].

Q4: What are the detailed protocols for key experiments?

Protocol 1: Cell Viability and Synergy Screening This protocol is used to generate data for synergy calculations like the Bliss or Loewe models [2] [5].

  • Cell Seeding: Seed cancer cells (e.g., HCT116, SW480) in 96-well plates at a density of 2,000-5,000 cells per well.
  • Treatment:
    • Single Agents: Treat cells with a range of concentrations of this compound alone and the combination drug (e.g., a BCL-xL inhibitor like ABT-263) alone.
    • Combination Treatment: Treat cells with the drugs in combination. A matrix of concentrations for both drugs is ideal.
  • Incubation: Incubate the plates for 72 hours.
  • Viability Assessment: Measure cell viability using a luminescent (e.g., CellTiter-Glo [2]) or colorimetric (e.g., MTT [5]) assay.
  • Data Analysis: Input the dose-response data into specialized software (e.g., CompuSyn [5]) or implement the synergy model to calculate a Combination Index (CI) or Synergy Score.

Protocol 2: Apoptosis Detection via Caspase-3/7 Assay This protocol confirms that the synergy leads to increased programmed cell death [2].

  • Cell Seeding and Treatment: Seed and treat cells as in Protocol 1.
  • Assay Incubation: After treatment (e.g., 24-48 hours), add Caspase-Glo 3/7 reagent to the wells directly.
  • Measurement: Incubate the plate for a designated time and measure luminescence. Increased luminescence indicates higher caspase activity and apoptosis.

Protocol 3: Detecting Active BAX by Immunoprecipitation This protocol investigates the mechanistic step of BAX activation [2].

  • Cell Treatment: Treat cells with this compound, a BCL-xL inhibitor, or their combination.
  • Cell Lysis: Lyse cells in a mild, non-denaturing detergent (e.g., CHAPS buffer) to preserve protein interactions.
  • Immunoprecipitation: Incubate the cell lysate with an antibody that specifically recognizes the active conformation of BAX (e.g., antibody clone 6A7).
  • Analysis: Precipitate the immune complexes and analyze by Western blotting using a general BAX antibody to confirm the presence of active BAX pulled down.

Troubleshooting Common Experimental Issues

Problem Possible Cause Solution
High variability in synergy scores Edge effects in plate; inconsistent cell seeding. Use intermediate plates for compound dilution, ensure uniform cell seeding, and use plate seals to prevent evaporation [2].
Weak synergy or additive effect Incorrect drug ratio or concentration range. Perform a preliminary checkerboard assay to find the optimal effective concentration ranges for the combination.
No apoptosis detected despite viability loss Alternative cell death mechanism (e.g., necrosis, senescence). Investigate other death markers. Also, check the induction of polyploidy via DNA content analysis (flow cytometry) to confirm this compound is working [1] [6].
BAX activation not detected in immunoprecipitation Antibody specificity; low expression of BAX. Validate the 6A7 antibody with a positive control. Check total BAX levels in the whole-cell lysate to ensure it is expressed in your cell line [2].

Key Experimental Workflow

The overall workflow for establishing a synergistic combination, from screening to mechanistic validation, follows a logical sequence:

g2 Step1 1. Synthetic Lethal Screen Step2 2. Combination Validation Method1 siRNA screen of druggable genes Step1->Method1 Step3 3. Mechanism Investigation Method2 Cell viability assay with chemical inhibitors Step2->Method2 Step4 4. Synergy Quantification Method3 Caspase-3/7 assay; Immunoprecipitation of BAX Step3->Method3 Method4 Delta Plot / Bliss / Loewe analysis Step4->Method4

References

Direct Comparison: TAK-901 vs. AZD1152-HQPA

Author: Smolecule Technical Support Team. Date: February 2026

Feature TAK-901 AZD1152-HQPA (Barasertib)
Primary Target Aurora B Kinase (multitargeted) [1] Aurora B Kinase (highly selective) [2]
Biochemical Potency (Ki/IC₅₀) Time-dependent, tight-binding inhibitor of Aurora B [1] Ki = 0.36 nM for Aurora B; >1,300 nM for Aurora A [2]
Selectivity Profile Inhibits Aurora B > Aurora A; in cells, potently inhibits FLT3, FGFR2, and other kinases [1] Highly selective for Aurora B over Aurora A; high selectivity across a panel of 50+ other kinases [2]
Cellular EC₅₀ 40 - 500 nM (cell proliferation, various cancer lines) [1] Induces polyploidy at low nM concentrations [2] [3]
Key Cellular Phenotypes Suppresses histone H3 phosphorylation; induces polyploidy and cell death [1] Induces polyploidy, cell cycle disruption, and apoptosis [2] [4] [5]
In Vivo Activity Potent activity in solid tumor and leukemia xenografts; complete regression in an ovarian cancer model [1] Efficacy in xenograft models of leukemia, pancreatic, and colon cancer; enhances effectiveness of gemcitabine/oxaliplatin [2]
Combination Potential Synergizes with BCL-xL inhibition (e.g., ABT-263) by inducing active BAX [6] Synergizes with chemotherapeutics (gemcitabine, oxaliplatin) and SRC/BCL-ABL inhibitors (e.g., Dasatinib) [2] [3]
Clinical Status Entered Phase I clinical trials [1] Evaluated in Phase I/II trials for acute myeloid leukemia (AML) [2]

Experimental Insights & Protocols

The comparative data is derived from standardized preclinical experiments. Key methodologies used to generate the data in the table are outlined below.

Common Cellular Assays for Phenotypic Characterization

Researchers typically use a suite of assays to characterize the effects of Aurora B inhibitors:

  • Immunoblotting for Histone H3 Phosphorylation (Ser10): This is a direct and standard method to confirm on-target Aurora B inhibition. Cells are treated with the inhibitor, lysed, and protein extracts are analyzed by western blot using an antibody against phosphorylated Ser10 on histone H3. A decrease in signal indicates successful pathway inhibition [1] [4].
  • Cell Proliferation/Viability Assays (e.g., CellTiter-Glo): This luminescent assay measures cellular ATP levels as a proxy for metabolically active cells. Cells are treated with a dose range of the inhibitor for 72 hours. The resulting dose-response curves are used to calculate EC₅₀ values, a key metric for comparing compound potency across cell lines [1] [6].
  • Flow Cytometry for Cell Cycle/DNA Content: To document the induction of polyploidy, treated cells are stained with a DNA-binding dye (e.g., Propidium Iodide) and analyzed by flow cytometry. A hallmark of Aurora B inhibition is the emergence of a cell population with >4N DNA content, indicating failed cytokinesis and polyploidization [1] [2].
  • Caspase-3/7 Assay (Caspase-Glo): This luminescent assay measures the activation of executioner caspases, key mediators of apoptosis. An increase in caspase-3/7 activity in treated cells confirms that the inhibitor induces apoptotic cell death [6].
Key In Vivo Models and Dosing
  • Rodent Xenograft Models: The in vivo efficacy data is primarily generated from human tumor xenograft models established in immunocompromised mice. For example, this compound showed complete regression in the A2780 ovarian cancer model [1], while AZD1152 (the prodrug of AZD1152-HQPA) was effective in MiaPaCa-2 pancreatic cancer and various leukemia models [2].
  • Dosing and Pharmacodynamics: AZD1152 is typically administered as a continuous intravenous infusion (e.g., 7-day infusion every 21 days) in clinical trials to maintain sustained target coverage [2]. Tumor and tissue samples are often analyzed for pharmacodynamic markers like pHH3 to confirm target engagement in vivo [1].

Mechanism of Action and Signaling Pathways

The following diagram illustrates the core mechanism of Aurora B inhibition and the distinct synergistic relationships identified for this compound and AZD1152-HQPA.

aurora_b_mechanism Inhibitor Aurora B Inhibitor (this compound or AZD1152-HQPA) AuroraB Aurora B Kinase Inhibitor->AuroraB Inhibits CPC Chromosomal Passenger Complex (CPC) pH3 Histone H3 Phosphorylation (Ser10) CPC->pH3 Cytokinesis Proper Cytokinesis CPC->Cytokinesis AuroraB->CPC Catalytic Component of MitoticDefects Mitotic Defects pH3->MitoticDefects Leads to Cytokinesis->MitoticDefects Polyploidy Polyploidy & Cell Death BAX Active BAX Polyploidy->BAX This compound induces GrowthRepression Synergistic Tumor Growth Repression Polyploidy->GrowthRepression Vulnerability MitoticDefects->Polyploidy BCL_xL_Inhib BCL-xL Inhibitor (e.g., ABT-263) BCL_xL_Inhib->BAX Releases Apoptosis Enhanced Apoptosis BAX->Apoptosis Chemo Chemotherapy (e.g., Gemcitabine) Chemo->GrowthRepression AZD1152-HQPA enhances SRC_Inhib SRC Inhibitor (e.g., Dasatinib) SRC_Inhib->GrowthRepression

The core mechanism shows that both inhibitors disrupt the Chromosomal Passenger Complex, leading to polyploidy. The synergy pathways highlight key research findings:

  • This compound creates polyploid cells that are vulnerable to BCL-xL inhibition, leading to enhanced apoptosis through BAX activation [6].
  • AZD1152-HQPA demonstrates strong synergy with conventional chemotherapeutics and other targeted agents like SRC inhibitors, leading to enhanced tumor growth repression in models like pancreatic cancer and medulloblastoma [2] [3].

Research Implications and Considerations

For researchers designing studies, the choice between these inhibitors may depend on the specific scientific question.

  • For highly selective Aurora B inhibition, AZD1152-HQPA (Barasertib) has a more established and cleaner profile, making it ideal for isolating Aurora B-specific phenotypes [2].
  • For a multi-kinase inhibition strategy, this compound's broader off-target profile, particularly against FLT3, might be advantageous in certain hematological or solid tumor contexts [1].
  • Combination therapy screens should consider the distinct synergistic partners identified. This compound pairs well with BH3-mimetics, while AZD1152-HQPA has strong data with DNA-damaging agents and Dasatinib [2] [6].

References

TAK-901 IC50 Aurora A 21 nM Aurora B 15 nM

Author: Smolecule Technical Support Team. Date: February 2026

TAK-901 Profile & Comparison

Attribute Details for this compound Supporting Experimental Data / Context

| Primary Target & IC₅₀ | Aurora A: 21 nM Aurora B: 15 nM [1] | In vitro kinase assays; tight-binding, time-dependent inhibition, particularly of Aurora B [2] [1]. | | Other Key Kinases Targeted | FLT3, FGFR2, JAK3, c-Src, CLK2, FGR, YES1 [2] [1] | Biochemical panels show multi-kinase inhibition. In cells, potently inhibits Flt3/FGFR2 autophosphorylation [2]. | | Cellular Antiproliferative IC₅₀ | 40 - 500 nM (across various human cancer cell lines) [2] [1] | Cell proliferation assays (e.g., CellTiter-Glo) in solid and hematological tumor models [2]. | | Key Cellular Phenotype | Suppression of Histone H3 phosphorylation; induction of polyploidy [2] [1] | Immunofluorescence/flow cytometry in PC3 prostate cancer and HL60 leukemia cells [2]. | | In Vivo Efficacy | Potent activity in rodent xenografts; complete regression in A2780 ovarian model [2] | Pharmacodynamic responses correlated with this compound retention in tumor tissue [2]. | | Clinical Stage | Phase I (Clinical trials completed in patients with advanced cancers or hematologic malignancies) [2] [1] | |

Experimental Protocols for Key Data

To ensure reproducibility, here are the methodologies behind the key findings for this compound.

  • Biochemical Kinase Assays: The IC₅₀ values (concentration causing 50% inhibition of enzyme activity) for Aurora A and B were determined using kinase assays. This compound exhibits time-dependent, tight-binding kinetics, especially for Aurora B, with a very slow dissociation half-life of 920 minutes, indicating prolonged target engagement [2] [1].
  • Cellular Proliferation and Phenotype Assays:
    • Proliferation (IC₅₀): Various human cancer cell lines were treated with this compound, and viability was measured after a defined period (e.g., 72 hours) using a standard CellTiter-Glo luminescent cell viability assay, which quantifies ATP as a marker of metabolically active cells [2] [3].
    • Polyploidy Induction: Cells were treated with this compound and then analyzed by flow cytometry (for DNA content) and immunofluorescence microscopy. The phenotype results from failed cytokinesis due to Aurora B inhibition [2].
    • Biomarker Suppression (p-Histone H3): Inhibition of cellular Aurora B activity was confirmed by measuring a reduction in phosphorylated Histone H3 (Ser10) using Western blotting or immunostaining, a specific marker for Aurora B function [2].
  • In Vivo Efficacy Studies: this compound's antitumor activity was evaluated in mouse xenograft models, where human cancer cells are implanted into immunocompromised rodents. Tumor volume was monitored over time, and pharmacodynamic studies confirmed that the drug reached the tumor and inhibited its intended target [2].

Aurora Kinase Signaling and this compound's Role

The following diagram illustrates the core mitotic pathway regulated by Aurora kinases and the primary point of inhibition for this compound.

architecture G2_Phase G2/M Phase Transition Centrosome_Maturation Centrosome Maturation & Separation G2_Phase->Centrosome_Maturation Spindle_Assembly Bipolar Spindle Assembly Centrosome_Maturation->Spindle_Assembly Kinetochore_Microtubule Kinetochore-Microtubule Attachment Spindle_Assembly->Kinetochore_Microtubule Chromosome_Segregation Chromosome Segregation Kinetochore_Microtubule->Chromosome_Segregation Cytokinesis Cytokinesis Chromosome_Segregation->Cytokinesis AURKA AURKA AURKA->Centrosome_Maturation AURKA->Spindle_Assembly AURKB AURKB AURKB->Kinetochore_Microtubule AURKB->Chromosome_Segregation AURKB->Cytokinesis TAK901 This compound Inhibition TAK901->AURKA TAK901->AURKB

As shown, Aurora A (AURKA) and Aurora B (AURKB) have distinct but coordinated roles in mitosis [4] [5]. This compound's primary cellular phenotype—polyploidy—is a direct consequence of Aurora B inhibition, which disrupts the spindle assembly checkpoint and prevents proper chromosome segregation and cytokinesis [2] [3].

Research Context and Combination Strategies

  • Therapeutic Rationale: Aurora kinases are frequently overexpressed in cancers, and their inhibition targets the high proliferation rate of tumor cells. Their activity is often low in non-dividing cells, offering a potential therapeutic window [4] [6].
  • Synergistic Potential: Research has explored this compound in combination therapies. A synthetic lethal siRNA screen identified that inhibition of BCL-xL synergizes with this compound. The mechanism involves this compound inducing polyploidy and promoting the activation of the pro-apoptotic protein BAX, making cells dependent on BCL-xL for survival. Co-inhibition therefore potently induces apoptosis [3].

References

TAK-901 efficacy comparison solid tumors lymphoma

Author: Smolecule Technical Support Team. Date: February 2026

TAK-901 Efficacy Profile Across Cancer Types

The table below summarizes the experimental data on this compound's efficacy from recent studies.

Cancer Type Experimental Model Key Efficacy Findings Proposed Primary Mechanism Supporting Citation
Glioblastoma In vitro (cell lines, GSCs); in vivo (orthotopic mouse models) Reduced cell viability, self-renewal, migration, invasion; induced apoptosis & cell cycle arrest; inhibited tumor growth in vivo. Aurora kinase inhibition; suppression of SREBP1-mediated lipid metabolism. [1] [1]
Prostate Cancer In vitro (cell lines) Inhibited proliferation, colony formation, migration; induced apoptosis and G2/M-phase cell cycle arrest. Inhibition of Aurora B; novel identification as an EPHA2 inhibitor. [2] [2]
Merkel Cell Carcinoma (MCC) In vitro (cell lines); in vivo (xenograft models) Selectively reduced viability of virus-positive MCC; identified as a top hit in high-throughput screen. Aurora kinase B (AURKB) inhibition. [3] [3]
Lymphoma & Other Hematologic Cancers* Early-phase clinical trials Used in clinical trials studying treatment of lymphoma, myelofibrosis, and multiple myeloma. Multi-kinase inhibition (Aurora A/B, JAK, Src family kinases). [4] [5] [4] [5]
Pan-Cancer Immunomodulatory Effect Computational prediction & in vitro validation (single-cell transcriptomics) Identified as a novel candidate for upregulating MHC-I expression, potentially enhancing immune recognition of tumors. Aurora kinase inhibition (predicted mechanism for immune effect). [6] [6]

*Note: Clinical trial status is listed as "completed," but specific efficacy results from these trials are not detailed in the available sources. [4]

Detailed Experimental Protocols

To help interpret the data, here are the methodologies used in the key studies cited above.

  • Cell Viability and Proliferation Assays: Studies on glioblastoma and prostate cancer used standard assays to measure the reduction in cell viability and the inhibition of colony formation following this compound treatment. [1] [2] In MCC, a high-throughput screen of ~4000 compounds using dose-response curves and Area Under the Curve (AUC) analysis identified Aurora kinase inhibitors as selective hits. [3]
  • Mechanism of Action Studies:
    • Western Blotting: Used across studies to analyze protein expression changes, such as the downregulation of mature SREBP1 in glioblastoma and the activation of the CHK1 signaling pathway in prostate cancer. [1] [2]
    • RNA-seq and RT-qPCR: Employed in glioblastoma research to identify downstream targets of this compound, confirming the downregulation of lipid metabolism pathways. [1]
    • Flow Cytometry: Applied to assess cell cycle arrest (e.g., G2/M phase) and apoptosis in cells treated with this compound. [1] [2] [5]
  • In Vivo Validation: The efficacy of this compound in inhibiting tumor growth was directly demonstrated in orthotopic glioblastoma mouse models. [1] Another Aurora B inhibitor, AZD2811, showed efficacy in MCC xenograft models, supporting the target's validity. [3]

Signaling Pathways and Mechanism of Action

This compound primarily functions as a multi-kinase inhibitor. Its main targets and downstream effects are illustrated in the pathway below.

tak901_mechanism This compound Mechanism of Action and Downstream Effects cluster_aurora Aurora Kinase Inhibition Effects TAK901 This compound AuroraA Aurora Kinase A TAK901->AuroraA Inhibits AuroraB Aurora Kinase B TAK901->AuroraB Inhibits EPHA2 EPHA2 TAK901->EPHA2 Inhibits MitoticDisruption Mitotic Disruption AuroraA->MitoticDisruption SREBP1 SREBP1 Activation AuroraA->SREBP1 Suppresses AuroraB->MitoticDisruption HistoneH3 ↓ pH3-Ser10 Phosphorylation AuroraB->HistoneH3 ↓ Proliferation/Migration ↓ Proliferation/Migration EPHA2->↓ Proliferation/Migration Prostate Cancer Apoptosis1 Apoptosis MitoticDisruption->Apoptosis1 G2M_Arrest G2/M Cell Cycle Arrest MitoticDisruption->G2M_Arrest Inhibited Tumor Growth Inhibited Tumor Growth Apoptosis1->Inhibited Tumor Growth Apoptosis2 Apoptosis ↓ Proliferation/Migration->Apoptosis2 Prostate Cancer Apoptosis2->Inhibited Tumor Growth LipidMetabolism Lipid Metabolism (Fatty Acid & Cholesterol) SREBP1->LipidMetabolism Regulates TumorGrowth Tumor Growth LipidMetabolism->TumorGrowth Supports

Key Insights for Researchers

  • Multi-Kinase Activity: this compound's efficacy likely stems from its ability to simultaneously inhibit several kinases, including Aurora A, Aurora B, JAK3, and Src family kinases, disrupting multiple pro-survival pathways. [4] [5]
  • Emerging Immunomodulatory Role: A novel computational approach suggested this compound can upregulate MHC-I expression, a crucial mechanism for immune recognition. This indicates its potential for combination therapies with immune checkpoint inhibitors. [6]
  • Novel Target Identification: Recent research identified EPHA2 as a direct target of this compound in prostate cancer, revealing a new, kinase-independent mechanism of action that could expand its therapeutic application. [2]

References

TAK-901 polyploidy induction vs other inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

How TAK-901 Induces Polyploidy

This compound is a potent and multi-targeted inhibitor of Aurora kinases, which are essential regulators of cell division [1] [2].

The following diagram illustrates the mechanism by which this compound treatment leads to polyploidy:

G TAK901 This compound Treatment AurB Inhibits Aurora B Kinase TAK901->AurB SAC Silences Spindle Assembly Checkpoint (SAC) AurB->SAC MitoticExit Premature exit from mitosis without cytokinesis SAC->MitoticExit Polyploidy Polyploid Cell Formation MitoticExit->Polyploidy

This polyploid state is typically unstable and can lead to cell death; however, some polyploid cells may survive, creating a vulnerability that can be targeted with combination therapies [3] [4].

Comparison with Other Polyploidy-Inducing Agents

The table below categorizes this compound alongside other known inducers of polyploidy, highlighting their primary targets and mechanisms.

Inhibitor / Agent Primary Target Mechanism of Polyploidy Induction
This compound [1] [3] Aurora A, Aurora B, and other kinases Forces mitotic exit without cytokinesis by disrupting chromosome segregation and silencing the spindle assembly checkpoint.
Dimethylfasudil (diMF) [5] Primarily Aurora Kinase A (AURKA) Promotes features of terminal differentiation, including polyploidization, particularly in megakaryocytes.
SU6656 [5] Src family kinases, Aurora kinases A multi-kinase inhibitor identified for its ability to potently induce polyploidization.
Histone Deacetylase (HDAC) Inhibitors (e.g., SAHA) [6] HDAC Disrupts gene expression and cell cycle control, leading to polyploidy, especially in cells with non-functioning p53 or p21.
14-3-3γ Overexpression [7] Cell cycle regulators Promotes endoreduplication, where cells skip mitosis and undergo repeated DNA synthesis, leading to mononucleated polyploid cells.

Key Differentiators of this compound

Based on the available data, several features distinguish this compound:

  • Multi-Targeted Profile: While many Aurora kinase inhibitors are selective for one type, this compound is described as a "multi-targeted Aurora kinase inhibitor," potentially impacting both Aurora A and B, which broadens its mechanistic effect [1].
  • Documented Combination Strategy: A key advantage of this compound is the identified synthetic lethality with BCL-xL inhibition. Polyploid cells induced by this compound show increased levels of active BAX protein. BCL-xL normally suppresses BAX-induced apoptosis; therefore, inhibiting BCL-xL (e.g., with ABT-263) selectively kills these polyploid cells, revealing a powerful potential combination therapy [3] [4].
  • Impact on Metabolism: Recent research indicates that this compound downregulates the SREBP1 pathway, a master regulator of lipid metabolism. This suggests its anti-tumor effects extend beyond polyploidy induction to include metabolic reprogramming, a feature not commonly reported for other listed agents [1].

References

Experimentally Validated Apoptosis Assays for TAK-901

Author: Smolecule Technical Support Team. Date: February 2026

According to the 2022 study on Glioblastoma (GBM), researchers used specific methods to confirm that TAK-901 induces apoptosis. The table below outlines these validated methods and other commonly used apoptosis assays for comparison [1].

Assay/Method Experimentally Validated for this compound? Key Readout / Principle Application in this compound Study
Cell Viability Assays Yes (in GBM cells & GSCs) [1] Measures metabolic activity/ATP levels as a proxy for cell number. Confirmed this compound reduces cell viability [1].
Apoptosis Assays Yes [1] Detects biochemical hallmarks of apoptosis. Directly confirmed this compound induces programmed cell death [1].
Cell Cycle Analysis Yes [1] Measures DNA content to determine cell cycle phase distribution. Showed this compound causes cell cycle arrest [1].
Western Blotting Yes [1] Detects specific proteins and their cleavage products. Used for mechanistic studies; detailed target not specified [1].
Annexin V Staining Not explicitly mentioned Binds to phosphatidylserine (PS) exposed on the outer leaflet of the cell membrane in early apoptosis [2] [3]. Not stated, but a standard method for early apoptosis detection.
TUNEL Assay Not explicitly mentioned Labels DNA fragmentation, a late-stage apoptotic event [2]. Not stated, but a classic method for detecting late apoptosis.
Caspase Activity Assays Not explicitly mentioned Measures the enzymatic activity of caspase executioners [4]. Not stated, but used to confirm activation of the apoptotic machinery.

Detailed Experimental Protocols

For researchers looking to replicate these findings, here is a deeper dive into the protocols for key apoptosis detection methods.

  • Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry: This is a standard protocol for detecting early apoptosis. Cells are stained with Annexin V-FITC and PI to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations [2] [3].

    • Collect and Wash Cells: Harvest approximately 1–5 x 10⁵ cells and wash them in PBS [3].
    • Resuspend in Binding Buffer: Resuspend the cell pellet in 500 µL of 1X Annexin V binding buffer [2] [3].
    • Add Stains: Add 5 µL of Annexin V-FITC and, if desired, 5 µL of PI [3].
    • Incubate: Incubate at room temperature for 5–15 minutes in the dark [2] [3].
    • Analyze by Flow Cytometry: Analyze the cells promptly using a flow cytometer with an excitation wavelength of 488 nm. FITC (Annexin V) fluorescence is typically detected in the FL1 channel, and PI in the FL2 or FL3 channel [2] [3].
  • TUNEL Assay for DNA Fragmentation: This method detects DNA strand breaks that occur during apoptosis.

    • Fix Cells: Fix cells (e.g., with 4% paraformaldehyde) for 30 minutes at room temperature [2].
    • Permeabilize Cells: Permeabilize cells to allow the enzyme access to the DNA (e.g., with 0.1% Triton X-100 in 0.1% sodium citrate) for 2 minutes on ice [2].
    • Label with Reaction Mixture: Incubate cells with the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides for 60 minutes at 37°C in a humidified atmosphere [2].
    • Wash and Analyze: Wash the cells and analyze by flow cytometry or fluorescence microscopy [2].

The Apoptotic Signaling Pathway Induced by this compound

The following diagram illustrates the mechanism by which this compound is reported to trigger apoptosis in Glioblastoma cells, based on the findings of the research study [1].

G TAK901 This compound Treatment AuroraInhibition Inhibition of Aurora Kinases TAK901->AuroraInhibition SREBP1 Downregulation of SREBP1 AuroraInhibition->SREBP1 LipidMetabolism Suppression of Lipid Metabolism SREBP1->LipidMetabolism Apoptosis Induction of Apoptosis LipidMetabolism->Apoptosis

The research indicates that this compound exerts its pro-apoptotic effect through a kinase inhibition → metabolic reprogramming axis [1]. The key mechanistic insight is that this compound, by inhibiting Aurora kinases, leads to the downregulation of the transcription factor SREBP1 [1]. This, in turn, suppresses crucial lipid metabolism pathways in GBM cells, ultimately inducing apoptosis [1]. Overexpression of SREBP1 was shown to alleviate this compound-mediated cell death, confirming its central role in this mechanism [1].

Research Implications and Future Directions

The validation of this compound's pro-apoptotic effect through these methods solidifies its potential as a therapeutic candidate for GBM [1]. The discovery that its effect is mediated through the disruption of SREBP1-mediated lipid metabolism highlights a vulnerability in cancer cells and opens up new avenues for therapy [1].

  • Targeting Metabolic Dependencies: The findings suggest that targeting lipid metabolism could be a viable strategy against GBM, a tumor known for its ferocious proliferation and metabolic adaptations [1].
  • Combination Therapy Potential: Future research could explore combining this compound with other agents that target complementary apoptotic pathways or other aspects of cancer cell metabolism to enhance efficacy and overcome potential resistance [5].

References

TAK-901 time-dependent tight-binding Aurora B inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Kinetic Profile

TAK-901 is a multitargeted Aurora kinase inhibitor derived from a novel azacarboline chemotype. Its key characteristic is a time-dependent, tight-binding inhibition of Aurora B, and to a lesser extent, Aurora A [1] [2].

The table below summarizes its primary biochemical characteristics:

Parameter Description / Value
Primary Target Aurora B kinase [1] [3]
Inhibition Type Time-dependent, tight-binding [1] [2]
Reported IC₅₀ (Biochemical) Aurora B: 15 nM; Aurora A: 21 nM [2]
Dissociation Half-life ~920 minutes from Aurora B-INCENP complex [1] [2]
Affinity Constant (Kᵢ) 0.02 nM for Aurora B-INCENP [2]

This tight-binding mechanism means that this compound dissociates very slowly from its target, leading to a prolonged inhibitory effect. This is a key differentiator from simple, rapidly reversible inhibitors [1].

Cellular and Preclinical Effects

Consistent with Aurora B inhibition, this compound produces specific and predictable cellular phenotypes, which serve as key biomarkers for its activity [1] [4] [5].

  • Cellular Biomarkers: Suppression of histone H3 phosphorylation (a direct substrate of Aurora B) and induction of polyploidy (cells with multiple sets of chromosomes) due to failure of cytokinesis [1] [4] [5].
  • Anti-proliferative Activity: It inhibited cell proliferation in a panel of human cancer cell lines, with effective concentrations ranging from 40 to 500 nM [1].
  • In Vivo Efficacy: this compound exhibited potent anti-tumor activity in rodent xenograft models of various solid tumors and leukemias, including causing complete regression in an ovarian cancer model [1].

Selectivity Profile

While this compound is described as "multitargeted," its cellular activity is largely driven by Aurora B inhibition [3].

Context Selectivity Observation
Biochemical Assays Inhibits multiple kinases (e.g., FLT3, FGFR2, Src family kinases) with IC₅₀ values similar to Aurora A/B [1] [2].
Cellular Assays Potently inhibits only a few kinases besides Aurora B, primarily FLT3 and FGFR2, as measured by suppression of their autophosphorylation [1]. The IC₅₀ for cellular Src and Bcr-Abl was about 20-fold weaker than for Aurora B [2].

Comparison with Other Aurora Kinase Inhibitors

The table below places this compound in context with other Aurora kinase inhibitors discussed in the literature. Note that direct, head-to-head comparative data from the same study is limited.

Inhibitor Reported Primary Target Key Characteristics & Clinical Status
This compound Aurora A/B (Multitargeted) Time-dependent, tight-binding Aurora B inhibitor; has entered Phase I clinical trials [1] [2].
AZD1152 (Barasertib) Aurora B (Selective) A highly selective Aurora B inhibitor; prodrug converted to active barasertib-hQPA; extensively studied in clinical trials, especially for AML [6] [7].
Alisertib (MLN8237) Aurora A (Selective) A selective Aurora A inhibitor; has undergone broad clinical evaluation [6] [7].
VX-680 (Tozasertib) Pan-Aurora (A, B, C) One of the first clinically tested Aurora inhibitors; potently inhibits all three Aurora kinases [6].

A systematic profiling of inhibitors noted that AZD1152-HQPA is considered an excellent tool for selective Aurora B inhibition, while selective inhibition of Aurora A in cells remains more challenging [6].

Experimental Evidence Overview

The search results provide details on some key experimental approaches used to characterize this compound:

  • Biochemical Kinase Assays: Inhibition of full-length human Aurora A (with/without TPX2 activator) and Aurora B (complexed with an INCENP activator fragment) was quantified. A sensitive assay monitoring ADP production was used for high-throughput dose-response curves [6] [2].
  • Cellular Phenotype Assays: Key readouts included:
    • Immunofluorescence/Western Blot: Measuring phosphorylation levels of histone H3 at Ser10 (pHH3) to directly assess Aurora B inhibition [6] [5].
    • Flow Cytometry: Analyzing DNA content to identify and quantify the population of polyploid cells following drug treatment [1] [4].

This compound Mechanism of Action Pathway

The following diagram illustrates the cellular mechanism of this compound and the phenotypic consequences of Aurora B inhibition, based on the described research:

G TAK901 This compound Exposure AurB Aurora B Inhibition TAK901->AurB pH3 ↓ Histone H3 (Ser10) Phosphorylation AurB->pH3 CPC Chromosomal Passenger Complex (CPC) Dysfunction AurB->CPC ChromAlign Impaired Chromosome Alignment CPC->ChromAlign Cytokinesis Failed Cytokinesis ChromAlign->Cytokinesis Polyploidy Polyploidy Cytokinesis->Polyploidy Apoptosis Apoptosis / Cell Death Polyploidy->Apoptosis After multiple cycles

Research Status and Potential

This compound advanced into Phase I clinical trials for a diverse range of cancers, including advanced solid tumors, lymphomas, and leukemias [1] [2]. While its clinical development appears to have halted after Phase I, it remains a valuable tool compound in research.

Recent studies (as of 2022) have continued to use this compound preclinically to investigate the therapeutic potential of Aurora kinase inhibition in areas like glioblastoma, where it was shown to suppress tumor growth by inhibiting lipid metabolism via the SREBP1 pathway [5].

References

TAK-901 complete regression A2780 ovarian cancer model

Author: Smolecule Technical Support Team. Date: February 2026

TAK-901 Preclinical Data in A2780 Models

The data below is sourced from a 2013 preclinical study that characterized this compound [1].

Aspect Experimental Findings for this compound
In Vitro Anti-proliferative Effect Inhibited cell proliferation in various human cancer cell lines, with effective concentration (EC) values ranging from 40 to 500 nmol/L [1].
In Vivo Efficacy Exhibited potent activity in rodent xenografts; complete regression was observed in the ovarian cancer A2780 model [1].
Mechanism of Action (Biomarker) Suppressed cellular histone H3 phosphorylation and induced polyploidy, consistent with Aurora B kinase inhibition [1].
Pharmacodynamic Response In vivo studies showed that the anti-tumor effect correlated with pharmacodynamic responses (e.g., histone H3 phosphorylation suppression) and retention of this compound in tumor tissue [1].
Kinase Selectivity in Cells In biochemical assays, inhibited a broad panel of kinases. In intact cells, potently inhibited Aurora B, FLT3, and FGGR2 [1].

Detailed Experimental Protocols

The key experiments from the 2013 study [1] that support the data in the table above are summarized below.

  • In Vitro Cell Proliferation Assay: The inhibitory effect of this compound on cell proliferation was measured across a panel of human cancer cell lines. The effective concentration (EC) values were determined, which represent the concentration of the drug required to reduce cell proliferation by a certain percentage (often 50%, or EC50).
  • In Vivo Efficacy Study (A2780 Xenograft Model): The A2780 human ovarian cancer cells were implanted subcutaneously in rodents to establish xenograft models. This compound was administered to these tumor-bearing animals, and tumor volume was monitored over time. The study reported "complete regression" in this model, indicating that the tumors became undetectable [1].
  • Cellular Mechanism Biomarker Assay: To confirm that this compound hits its intended target (Aurora B kinase) in cells, researchers measured the levels of phosphorylated histone H3 (a direct substrate of Aurora B) using techniques like western blotting or immunofluorescence. A decrease in phosphorylation signals effective target inhibition [1].
  • In-cell Kinase Selectivity Profiling: The selectivity of this compound was assessed in intact cells, as opposed to cell-free biochemical assays. This provides a more physiologically relevant picture of which kinases are actually being inhibited under experimental conditions, which for this compound included Aurora B, FLT3, and FGFR2 [1].

Mechanism of Action: Aurora Kinase Inhibition

The following diagram illustrates the proposed mechanism of this compound action based on the retrieved study, which highlights its role as a multitargeted Aurora B kinase inhibitor [1].

G TAK901 This compound Administration AurB Inhibits Aurora B Kinase TAK901->AurB H3 Suppresses Histone H3 Phosphorylation AurB->H3 Poly Induces Polyploidy AurB->Poly Death Triggers Tumor Cell Death H3->Death Poly->Death Tumor Tumor Regression (Complete in A2780 model) Death->Tumor

Comparison with the Current Treatment Landscape

While a direct, data-to-data comparison with this compound is not possible, it is important to contextualize it within the current paradigm of ovarian cancer treatment [2].

  • Platinum-Based Chemotherapy: This remains the backbone of initial treatment for most ovarian cancer patients. Resistance to these agents is a major clinical challenge and a primary cause of disease recurrence and mortality [2].
  • Targeted Therapies: The landscape has been revolutionized by the introduction of several targeted agents:
    • PARP Inhibitors (e.g., olaparib, niraparib): Particularly effective in patients with BRCA mutations or homologous recombination deficiency (HRD), exploiting the concept of synthetic lethality [2].
    • Anti-angiogenic Agents (e.g., bevacizumab): A monoclonal antibody targeting VEGF-A, approved for use in combination with chemotherapy. It is especially beneficial for high-risk and chemotherapy-resistant patients [2].
    • Immunotherapy: Immune checkpoint inhibitors (e.g., pembrolizumab) have shown limited efficacy as monotherapy in ovarian cancer, but research into combination strategies is ongoing [2] [3].
  • Recent FDA Approvals (2025): New approaches are emerging for specific subtypes. For recurrent low-grade serous ovarian cancer (LGSOC), the combination of avutometinib and defactinib was approved, showing a 44% overall response rate. For platinum-resistant disease, relacorilant combined with nab-paclitaxel has shown improved survival [3].

Limitations and Future Directions

The promising preclinical data for this compound must be interpreted with caution.

  • Preclinical to Clinical Translation: Efficacy in mouse models does not always translate to success in human patients due to differences in biology, drug metabolism, and the tumor microenvironment.
  • Lack of Recent Clinical Data: The search results indicate this compound entered Phase I clinical trials over a decade ago [1]. Its current development status is unclear, suggesting it may have faced challenges in clinical development, which is common for many investigational drugs.
  • Future of Aurora Kinase Inhibitors: Research continues into Aurora kinases as cancer targets. Future directions include developing more selective inhibitors to minimize off-target effects, exploring combination therapies with other targeted agents, and using biomarkers to identify patient populations most likely to respond [4].

References

TAK-901 clinical trial phase I results advanced solid tumors

Author: Smolecule Technical Support Team. Date: February 2026

TAK-901 Clinical Trial Overview

The table below summarizes the key details from the identified Phase I clinical trial:

Trial Aspect Details
Protocol Number 09-243 [1]
Phase I [1]
Status Not enrolling (Completed) [1]
Primary Objectives Evaluate safety, determine Maximum Tolerated Dose (MTD), identify recommended Phase 2 dose and infusion duration, describe pharmacokinetics [1]
Reported Results Not publicly available [1]

Preclinical and Mechanistic Insights into this compound

Although clinical trial results are not published, recent preclinical studies have explored this compound's mechanisms and potential. The tables below summarize key experimental findings and the methodologies used in this research.

Key Preclinical Findings
Study Focus Key Finding Proposed Mechanism
Glioblastoma (GBM) & Lipid Metabolism This compound inhibits GBM cell growth in vitro and in vivo [2]. Suppresses SREBP1 (a master lipid metabolism regulator), disrupting fatty acid and cholesterol synthesis crucial for cancer cell growth [2].
Prostate Cancer This compound investigated as a novel EPHA2 inhibitor [3]. Suggests an alternative mechanism beyond Aurora kinase inhibition, targeting the Ephrin receptor EPHA2 [3].
Experimental Protocols from Preclinical Research

Researchers used the following methods to investigate this compound in glioblastoma models [2]:

  • In Vitro Assays: Cell viability, apoptosis, cell cycle, Transwell migration, 3D invasion, neuro-sphere, and self-renewal assays.
  • In Vivo Models: Orthotopic xenograft GBM mouse models.
  • Mechanistic Analysis: RNA-seq, lipid level measurements, RT-qPCR, and Western blotting.

Proposed Signaling Pathway in Glioblastoma

The diagram below illustrates the mechanism of action of this compound identified in a preclinical glioblastoma study, based on the provided research [2].

G TAK901 TAK901 AuroraKinases Aurora Kinases A/B TAK901->AuroraKinases Inhibits SREBP1 SREBP1 (Lipid Metabolism Regulator) AuroraKinases->SREBP1 Downregulates LipidPathways Fatty Acid & Cholesterol Homeostasis Pathways SREBP1->LipidPathways Activates GBMGrowth Glioblastoma (GBM) Cell Growth LipidPathways->GBMGrowth Promotes

Interpretation and Current Status

  • Clinical Development Status: The Phase I trial for this compound in solid tumors and lymphoma is listed as no longer enrolling, indicating its completion. However, the absence of published results suggests the drug may not have progressed to later-phase trials [1] [4].
  • Mechanism Evolution: While initially characterized as a multi-targeted Aurora kinase inhibitor [2] [5], recent research also explores its potential as an Ephrin type-A receptor 2 (EphA2) antagonist [3] [4]. Aurora kinases are recognized targets in cancer therapy due to their crucial role in cell division, and their inhibitors are designed to disrupt mitosis in rapidly dividing cancer cells [6] [5].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

504.21951207 Da

Monoisotopic Mass

504.21951207 Da

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DM9UIR23R7

Other CAS

934541-31-8

Wikipedia

Tak-901

Dates

Last modified: 08-15-2023
1: Cullinane C, Waldeck KL, Binns D, Bogatyreva E, Bradley DP, de Jong R, McArthur GA, Hicks RJ. Preclinical FLT-PET and FDG-PET imaging of tumor response to the multi-targeted Aurora B kinase inhibitor, TAK-901. Nucl Med Biol. 2014 Feb;41(2):148-54. doi: 10.1016/j.nucmedbio.2013.11.001. Epub 2013 Nov 15. PubMed PMID: 24332383.
2: Farrell P, Shi L, Matuszkiewicz J, Balakrishna D, Hoshino T, Zhang L, Elliott S, Fabrey R, Lee B, Halkowycz P, Sang B, Ishino S, Nomura T, Teratani M, Ohta Y, Grimshaw C, Paraselli B, Satou T, de Jong R. Biological characterization of TAK-901, an investigational, novel, multitargeted Aurora B kinase inhibitor. Mol Cancer Ther. 2013 Apr;12(4):460-70. doi: 10.1158/1535-7163.MCT-12-0657. Epub 2013 Jan 28. PubMed PMID: 23358665.

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